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  • Product: 22,29,30-Trisnorneohop-13(18)-ene
  • CAS: 63543-60-2

Core Science & Biosynthesis

Foundational

The Diagenetic Odyssey of a C27 Hopanoid: Unraveling the Pathways of 22,29,30-Trisnorneohop-13(18)-ene in Marine Sediments

A Technical Guide for Researchers in Geochemistry and Drug Development Introduction: A Molecule's Journey Through Geologic Time In the intricate tapestry of molecular fossils that encode the history of life on Earth, hop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Geochemistry and Drug Development

Introduction: A Molecule's Journey Through Geologic Time

In the intricate tapestry of molecular fossils that encode the history of life on Earth, hopanoids stand out as robust biomarkers, primarily of bacterial origin.[1] Their degraded and rearranged counterparts, found in sediments and petroleum, offer a window into past microbial ecosystems and the diagenetic processes that have shaped sedimentary organic matter over millions of years. Among these, the C27 hopanoid, 22,29,30-trisnorneohop-13(18)-ene, presents a particularly fascinating case study. Its presence in marine sediments hints at specific microbial inputs and a complex series of transformations influenced by the prevailing geochemical environment.[2] This in-depth technical guide provides a comprehensive overview of the current understanding of the diagenetic pathways of 22,29,30-trisnorneohop-13(18)-ene, from its likely microbial precursors to its ultimate fate as a suite of saturated and aromatic hydrocarbons. This guide is intended for researchers, scientists, and drug development professionals who utilize biomarker analysis to understand geological processes and explore novel natural products.

The Microbial Provenance: A Tale of Two Sources?

The biosynthesis of hopanoids is widespread among bacteria, where they serve a role analogous to sterols in eukaryotes, modulating membrane fluidity.[1] While many sedimentary hopanoids are derived from C35 bacteriohopanepolyols, the origin of C27 hopanoids like 22,29,30-trisnorneohop-13(18)-ene is less straightforward. Isotopic studies have revealed that the δ¹³C values of C30 neohop-13(18)-ene can differ from those of its non-rearranged counterpart, hop-17(21)-ene, suggesting a distinct biological source.[2] This implies that neohop-13(18)-enes may not solely arise from the diagenetic rearrangement of common hopanoids. While the specific microbial precursors of 22,29,30-trisnorneohop-13(18)-ene remain an active area of research, it is plausible that they are produced by bacteria that synthesize C27 hopanoids directly, or that specific microbial communities in certain depositional environments facilitate the early diagenetic formation of this rearranged hopene.[2]

The Diagenetic Crucible: Transformation Pathways in Marine Sediments

Once deposited in marine sediments, 22,29,30-trisnorneohop-13(18)-ene embarks on a series of diagenetic transformations driven by increasing temperature, pressure, and microbial activity. The primary pathways involve hydrogenation (saturation) and aromatization, leading to a variety of geochemically significant products.

Hydrogenation Pathway: The Journey to a Saturated Skeleton

Under reducing conditions, the double bond at the C-13(18) position of 22,29,30-trisnorneohop-13(18)-ene can be hydrogenated, leading to the formation of the corresponding saturated hopane, 18α(H)-22,29,30-trisnorneohopane, commonly known as Ts.[3] This process is a key step in the preservation of the hopanoid carbon skeleton in the rock record.

Caption: Hydrogenation of 22,29,30-trisnorneohop-13(18)-ene.

Aromatization Pathway: The Genesis of Aromatic Hopanoids

Aromatization of hopanoids is a complex process that can occur during early diagenesis and is thought to be microbially mediated.[4] This process involves the progressive aromatization of the hopanoid rings, often starting with the D-ring and proceeding to other rings with increasing diagenetic alteration. For 22,29,30-trisnorneohop-13(18)-ene, this pathway can lead to a series of aromatic compounds. While the exact intermediates are not all fully characterized, a plausible sequence involves the formation of mono-, di-, and triaromatic derivatives.

Caption: Aromatization cascade of C27 hopanoids.

Integrated Diagenetic Scheme

The hydrogenation and aromatization pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of hopanoid derivatives in mature sediments. The relative abundance of these products is influenced by factors such as the redox conditions of the depositional environment, the thermal maturity of the sediment, and the catalytic activity of clay minerals.

Integrated_Diagenesis cluster_0 Early Diagenesis cluster_1 Mature Diagenesis A Microbial Precursors B 22,29,30-Trisnorneohop-13(18)-ene A->B Biogenesis & Early Transformation C 18α(H)-22,29,30-Trisnorneohopane (Ts) B->C Hydrogenation (Reducing Conditions) D Aromatic C27 Hopanoids B->D Aromatization (Microbial/Thermal Alteration)

Caption: Integrated diagenetic pathways of 22,29,30-trisnorneohop-13(18)-ene.

Analytical Workflows: From Sediment to Spectrum

The identification and quantification of 22,29,30-trisnorneohop-13(18)-ene and its diagenetic products in marine sediments require a meticulous analytical approach. The following is a generalized protocol based on established methods in organic geochemistry.[5][6]

Experimental Protocol: Extraction and Fractionation of Hopanoids
  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Extract the powdered sediment (typically 10-50 g) with a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) using an ultrasonic bath or a Soxhlet apparatus.

    • Repeat the extraction three times to ensure complete recovery of lipids.

    • Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator.

  • Saponification (Optional but Recommended):

    • To hydrolyze any ester-bound lipids, dissolve the total lipid extract in a 6% KOH in MeOH solution and reflux for 2 hours.

    • After cooling, extract the neutral lipids with n-hexane.

  • Fractionation by Column Chromatography:

    • Prepare a silica gel column and condition it with n-hexane.

    • Apply the neutral lipid fraction to the top of the column.

    • Elute the hydrocarbon fraction containing hopanoids with n-hexane or a solvent of similar polarity.

    • Collect the eluate and concentrate it for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary tool for hopanoid analysis.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

  • GC Conditions:

    • Injector Temperature: 280-300 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300-320 °C) at a rate of 3-4 °C/min, and hold for 20-30 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 650.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor the characteristic fragment ion for hopanoids at m/z 191.

Data Presentation: A Quantitative Look at Diagenesis

The relative abundance of 22,29,30-trisnorneohop-13(18)-ene and its diagenetic products can provide valuable information about the depositional environment and thermal maturity of a sediment sample. The following table presents a hypothetical dataset illustrating how these abundances might change with increasing diagenesis.

CompoundEarly Diagenesis (Immature)Mid-Diagenesis (Early Mature)Late Diagenesis (Mature)
22,29,30-Trisnorneohop-13(18)-eneHighModerateLow to Absent
18α(H)-22,29,30-Trisnorneohopane (Ts)LowHighHigh
Monoaromatic C27 HopanoidsTraceModerateHigh
Di- and Triaromatic C27 HopanoidsAbsentTraceModerate to High

Conclusion: A Biomarker's Enduring Legacy

The diagenetic journey of 22,29,30-trisnorneohop-13(18)-ene from a specific microbial precursor to a complex assemblage of saturated and aromatic hydrocarbons in marine sediments is a testament to the intricate interplay of biology and geology. Understanding these pathways not only enhances our ability to interpret the geological record but also provides insights into the long-term fate of organic matter in sedimentary environments. For drug development professionals, the study of these unique molecular structures and their diagenetic transformations can inspire the discovery of novel, stable scaffolds for therapeutic applications. As analytical techniques continue to improve, so too will our understanding of the diagenetic odyssey of this and other important biomarkers, further unlocking the secrets held within Earth's ancient sediments.

References

  • Sinninghe Damsté, J. S., Schouten, S., & Volkman, J. K. (2014). C27–C30 neohop-13(18)-enes and their saturated and aromatic derivatives in sediments: Indicators for diagenesis and water column stratification. Geochimica et Cosmochimica Acta, 133, 402-421. [Link]

  • Liao, Y., et al. (2015). Monoaromatic, Diaromatic, Triaromatic, and Tetraaromatic Hopanes in Kukersite Shale and Their Stable Carbon Isotopic Composition. Energy & Fuels, 29(10), 6296-6305. [Link]

  • Welander, P. V., et al. (2012). Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories. Geobiology, 10(2), 164-175. [Link]

  • Kavran, G., & Belin, B. (2011). Investigation of hopanoid biomarkers in lake sediments by GC-MS and RP-HPLC-APCI-MS. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 868-880. [Link]

  • Sinninghe Damsté, J. S., et al. (1995). Early diagenesis of bacteriohopanepolyol derivatives: Formation of fossil homohopanoids. Geochimica et Cosmochimica Acta, 59(24), 5147-5157. [Link]

  • Sawada, K. (2006). GC/MS analysis of C27-C30 pentacyclic triterpenoids in sedimentary rocks. Researches in Organic Geochemistry, 21, 23-32. [Link]

  • Saito, H., & Suzuki, N. (2008). GC/MS analysis of hopanols in marine sediments. Researches in Organic Geochemistry, 23/24, 139-146. [Link]

  • Saito, H., & Suzuki, N. (2008). GC/MS analysis of hopanols in marine sediments. The Japanese Association of Organic Geochemists, 23/24, 139-146. [Link]

  • Jiang, L., et al. (2021). Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin. ACS Omega, 6(45), 30537-30551. [Link]

  • Sivertsen, A. H., et al. (2013). Petroleum-related hydrocarbons in deep and subsurface sediments from South-Western Barents Sea. Marine Environmental Research, 86, 46-56. [Link]

  • Jiang, L., et al. (2021). Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin. ACS Omega, 6(45), 30537-30551. [Link]

  • Nakanishi, Y., et al. (2022). Selective Mono-Hydrogenation of Polyunsaturated Hydrocarbons: Traditional and Nanoscale Catalysis. IntechOpen. [Link]

  • Parrilli, E., et al. (2019). Cold-adapted bacterial extracts as source of anti-infective and antimicrobial compounds against Staphylococcus aureus. Future Microbiology, 14, 1235-1246. [Link]

  • Schwartz-Narbonne, R., et al. (2023). Bacterial physiology highlighted by the δ13C fractionation of bacteriohopanetetrol isomers. Organic Geochemistry, 181, 104617. [Link]

  • Ourisson, G., Albrecht, P., & Rohmer, M. (1979). The hopanoids. Palaeochemistry and biochemistry of a group of natural products. Pure and Applied Chemistry, 51(4), 709-729. [Link]

  • Hansen, M. F., et al. (2021). Characterization of organic matter in marine sediments to estimate age offset of bulk radiocarbon dating. Quaternary Geochronology, 66, 101211. [Link]

  • Chen, J., et al. (2024). Ethylene-alt-α-Olefin Copolymers by Hydrogenation of Highly Stereoregular cis-1,4 Polydienes: Synthesis and Structural Characterization. Polymers, 16(6), 823. [Link]

  • Nakanishi, Y., et al. (2022). Identification of causative organisms using enrichment cultures for cardiac implantable electronic device infections. Heart Rhythm, 19(5), 763-771. [Link]

  • Ye, R., et al. (2018). Selective Mono-Hydrogenation of Polyunsaturated Hydrocarbons: Traditional and Nanoscale Catalysis. IntechOpen. [Link]

  • Liu, W., & Shen, B. (2000). Genes for production of the enediyne antitumor antibiotic C-1027 in Streptomyces globisporus are clustered with the cagA gene that encodes the C-1027 apoprotein. Antimicrobial Agents and Chemotherapy, 44(2), 382-392. [Link]

  • Wang, W., et al. (2015). Ni3P as a high-performance catalytic phase for the hydrodeoxygenation of phenolic compounds. Green Chemistry, 17(11), 4971-4980. [Link]

  • Wang, J., et al. (2022). Diagenetic Characteristics and Pore Evolution of Low-Permeability Sandstone Reservoirs: A Case Study of Chang 2 Reservoir in Jiyuan Area, Ordos Basin. Geofluids, 2022, 1-18. [Link]

  • Liu, C., et al. (2023). Interstitial Carbon in Ni Enables High-Efficiency Hydrogenation of 1,3- Butadiene. Acta Physico-Chimica Sinica, 39(10), 2302020. [Link]

  • Middelburg, J. J., et al. (1996). Denitrification in marine sediments: A model study. Global Biogeochemical Cycles, 10(4), 661-673. [Link]

  • Wu, S., et al. (2021). Effect of Diagenetic Evolution and Hydrocarbon Charging on the Reservoir-Forming Process of the Jurassic Tight Sandstone in the Southern Junggar Basin, NW China. Energies, 14(23), 7925. [Link]

  • Smeaton, C., et al. (2020). Quantifying Marine Sedimentary Carbon: A New Spatial Analysis Approach Using Seafloor Acoustics, Imagery, and Ground-Truthing Data in Scotland. Frontiers in Marine Science, 7, 576. [Link]

  • Schwartz-Narbonne, R., et al. (2021). δ13C compositions of bacteriohopanetrol isomers reveal bacterial processes involved in the carbon cycle. Organic Geochemistry, 159, 104278. [Link]

  • Wang, Y., et al. (2023). Effect of heterogeneous diagenetic alterations on pore structure of tight sandstones: a case study from Yanchang Formation sandstones in Ordos Basin. Journal of Earth Science, 34(4), 1017-1033. [Link]

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Exploratory

High-Resolution Paleoenvironmental Reconstruction: The Analytical and Mechanistic Role of C27 Neohop-13(18)-enes

Executive Summary In the fields of biogeochemistry and paleoenvironmental reconstruction, biomarkers serve as "chemical fossils" that bridge the gap between ancient microbial ecology and modern analytical chemistry. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of biogeochemistry and paleoenvironmental reconstruction, biomarkers serve as "chemical fossils" that bridge the gap between ancient microbial ecology and modern analytical chemistry. Among these, the rearranged pentacyclic triterpenoids known as neohop-13(18)-enes provide unparalleled resolution into post-depositional diagenesis, thermal maturity, and ancient water column stratification.

For researchers, geochemists, and drug development professionals, the analytical rigor required to deconvolute these complex sedimentary matrices mirrors the challenges of isolating trace active pharmaceutical ingredients (APIs) or identifying unknown metabolites in biological fluids. This whitepaper provides an in-depth, mechanistic guide to the origins, environmental significance, and self-validating analytical workflows for isolating C27 neohop-13(18)-enes.

Mechanistic Origins: The Diagenetic Cascade

To utilize a biomarker effectively, one must understand its origin. Hopanoids are synthesized by diverse bacteria (e.g., cyanobacteria, methanotrophs) to regulate cell membrane fluidity. The primary biological precursors, bacteriohopanepolyols (BHPs), undergo rapid defunctionalization upon cell death and sediment burial, yielding intermediate hopenes such as diploptene[1].

The formation of C27 neohop-13(18)-ene is a strictly abiotic, diagenetic process. Unlike C30 neohop-13(18)-ene, which may have direct biological inputs from soil bacteria or higher land plants, the C27 and C29 homologues are formed in situ via side-chain cleavage and complex double-bond migrations[2]. The isomerization of hop-17(21)-ene to neohop-13(18)-ene is driven by thermal stress and catalytic clay surfaces in the sediment. Notably, neohop-13(18)-enes are significantly more thermally resilient than their hop-17(21)-ene counterparts[2].

Crucially, the hydrogenation of the double bond in C27 neohop-13(18)-ene readily affords 18α(H)-22,29,30-trisnorneohopane (Ts), a highly stable mature hydrocarbon[3].

Diagenesis BHP Bacteriohopanepolyols (BHPs) [Biological Precursor] Diploptene Diploptene / Hopanols [Early Diagenesis] BHP->Diploptene Defunctionalization (Sediment Burial) Hop1721 C27 Hop-17(21)-ene [Intermediate] Diploptene->Hop1721 Side-chain Cleavage & Isomerization Neohop C27 Neohop-13(18)-ene [Rearranged Biomarker] Diploptene->Neohop Direct Rearrangement (Acidic/Oxic conditions) Hop1721->Neohop Bond Migration (Thermal Resilience) Ts Ts (18α(H)-22,29,30-trisnorneohopane) [Mature Hydrocarbon] Neohop->Ts Hydrogenation (Increasing Maturity)

Diagenetic cascade from biological BHPs to C27 neohop-13(18)-ene and mature Ts.

Paleoenvironmental Significance: Decoding the Matrix

As an Application Scientist, I rely on the principle that every molecular rearrangement is a physical record of environmental stress. Because C27 neohop-13(18)-ene is the direct precursor to Ts, understanding its distribution is vital for contextualizing the Ts/Tm ratio (where Tm is 17α(H)-22,29,30-trisnorhopane). While Ts/Tm is a ubiquitous thermal maturity parameter in petroleum geochemistry, environmental factors such as redox potential (Eh) and acidity (pH) strongly influence the diagenetic conversion rates from the neohopene precursor[3].

Furthermore, isotopic and structural analysis of these biomarkers provides high-resolution ecological data:

  • Water Column Stratification: The presence of specific dinorhop-13(18)-enes has been linked to highly stratified ancient water bodies, such as those found in Cenomanian black shales and the Miocene Monterey Formation[1].

  • Methane Cycling: Highly depleted carbon isotope values (δ13C ranging from –43.7 to –50.8‰) in associated hopenes indicate production by methane-oxidizing bacteria (methanotrophs), signaling an active methane cycle in anoxic environments[2].

  • Source Apportionment: By plotting the covariance of diploptene and neohop-13(18)-ene against other biomarkers (like gammacerane), scientists can differentiate between terrestrial soil microorganism inputs and marine bacterial contributions in deep-sea fan sediments[4].

Self-Validating Analytical Workflow (C-GC-MS)

To isolate trace chemical fossils from a complex sedimentary matrix, a highly reproducible, self-validating analytical workflow is required. Advanced Capillary Gas Chromatography-Mass Spectrometry (C-GC-MS) allows for the identification of biomarker compositions in samples under 1 mg[5]. The following protocol ensures data integrity by accounting for matrix effects and recovery losses.

Step-by-Step Methodology
  • Sample Preparation & Lyophilization: Freeze-dry the sediment core immediately upon collection. Causality: Removing water halts hydrolytic degradation of organic matter and prevents aqueous interference during organic solvent extraction.

  • Ultrasonic Extraction: Extract the homogenized powder using a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). Causality: DCM efficiently solvates non-polar lipids, while MeOH disrupts polar interactions within the mineral matrix. Validation Step: Spike the sample with a known concentration of a deuterated internal standard (e.g., d4-cholestane) prior to extraction to calculate absolute recovery efficiency.

  • Silica Gel Fractionation: Load the total lipid extract onto an activated silica gel chromatography column. Elute the aliphatic hydrocarbon fraction using pure hexane. Causality: This isolates the non-polar hopenes from polar resins, asphaltenes, and aromatic compounds, preventing baseline drift and ion suppression during mass spectrometry.

  • C-GC-MS Analysis: Inject the aliphatic fraction into a C-GC-MS system. Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity. Target m/z 191 (the characteristic fragment for the A/B rings of terpanes) alongside specific molecular ions (e.g., m/z 368 for C27 neohop-13(18)-ene)[5].

Workflow Sample Sediment Core Lyophilization Ext Ultrasonic Extraction (DCM:MeOH) Sample->Ext Internal Std Spike Frac Silica Gel Chromatography Ext->Frac Hexane Elution GCMS C-GC-MS Analysis (SIM m/z 191) Frac->GCMS 1mg Load Data Biomarker Quantification GCMS->Data Deconvolution

Self-validating C-GC-MS workflow for the extraction and quantification of hopanoid biomarkers.

Quantitative Biomarker Data Summaries

To facilitate rapid comparison during mass spectral deconvolution, the structural and diagnostic properties of the neohop-13(18)-ene series are summarized below.

Table 1: Diagnostic Mass Properties of the Neohop-13(18)-ene Series

Biomarker HomologueCarbon NumberMolecular Weight (Da)Primary Origin
TrisnorneohopeneC27368Strict Diagenetic Rearrangement
DinorhopeneC28382Diagenetic (Stratified Water Columns)
NorneohopeneC29396Diagenetic Rearrangement
NeohopeneC30410Mixed (Biological Input & Diagenetic)

Table 2: Paleoenvironmental Interpretations Based on Biomarker Signatures

Biomarker / MetricPrimary IndicationEnvironmental / Diagenetic Context
High C27 Neohop-13(18)-ene Advanced early diagenesisAcidic/Oxic depositional conditions; high thermal resilience of the sediment matrix.
Depleted δ13C (< -40‰) Methanotrophic bacterial inputActive methane cycling within anoxic or highly stratified water columns.
Elevated Ts / Tm Ratio High thermal maturityIndicates advanced maturity; however, must be corrected for highly oxic/acidic (Eh/pH) conditions which artificially inflate the ratio.

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Foundational

Occurrence of 22,29,30-trisnorneohop-13(18)-ene in crude oil and source rocks

An In-Depth Technical Guide to Biomarker Forensics: The Occurrence and Significance of 22,29,30-Trisnorneohop-13(18)-ene in Crude Oil and Source Rocks Executive Summary In the fields of petroleum geochemistry and complex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Biomarker Forensics: The Occurrence and Significance of 22,29,30-Trisnorneohop-13(18)-ene in Crude Oil and Source Rocks

Executive Summary

In the fields of petroleum geochemistry and complex mixture analysis, polycyclic triterpenoids serve as highly resilient molecular fossils (biomarkers). Among these, 22,29,30-trisnorneohop-13(18)-ene (often referred to as trisnorneohopene or Ts-ene) occupies a unique and highly diagnostic position. As an unsaturated C27 rearranged hopanoid, it is a transient intermediate in the diagenetic pathway linking bacterial cell wall lipids to mature geological hydrocarbons[1].

For researchers, geochemists, and analytical scientists dealing with complex natural products, the presence of this specific alkene in source rocks indicates thermal immaturity. Paradoxically, its detection in mature, expelled crude oil serves as a definitive tracer for migration-contamination —proving that the oil leached immature biomarkers from shallow carrier beds during secondary migration[2]. This guide synthesizes the structural causality, geochemical significance, and advanced analytical workflows required to isolate and quantify 22,29,30-trisnorneohop-13(18)-ene.

Molecular Architecture & Geochemical Causality

Structural Biology of Hopanoids

Hopanoids are pentacyclic triterpenoids originally synthesized by bacteria (e.g., Bacteriohopanetetrol) to regulate cell membrane fluidity, analogous to the function of cholesterol in eukaryotes. Upon cell death and burial in sedimentary basins, these bio-precursors undergo defunctionalization (loss of hydroxyl groups) during early diagenesis, forming unsaturated intermediates like hop-13(18)-ene and diploptene[3].

Through progressive burial and mild thermal stress, the hopanoid skeleton undergoes side-chain cleavage (losing carbons 28, 29, and 30) and skeletal rearrangement. 22,29,30-trisnorneohop-13(18)-ene is the direct unsaturated precursor in this cascade.

The Diagenetic to Catagenetic Transition

The causality behind the occurrence of 22,29,30-trisnorneohop-13(18)-ene lies in the thermodynamics of the subsurface:

  • In Source Rocks (Diagenesis): Alkenes are thermodynamically unstable at high temperatures. The presence of 22,29,30-trisnorneohop-13(18)-ene in a source rock extract definitively brackets the rock within the immature to early oil-window phase (Vitrinite Reflectance, Ro < 0.6%)[4].

  • In Crude Oil (Migration-Contamination): Mature crude oils generated deep in the basin (Ro > 0.8%) should theoretically contain zero alkenes, as they are fully hydrogenated to alkanes like Ts (18α(H)-22,29,30-trisnorneohopane) and Tm (17α(H)-22,29,30-trisnorhopane) [5]. If 22,29,30-trisnorneohop-13(18)-ene is detected in a reservoir oil, it is a self-validating indicator that the migrating fluid dissolved these unsaturated biomarkers from immature, organic-rich carrier beds along its migration route[2].

DiageneticPathway Bio Bacteriohopanetetrol (Bacterial Cell Membrane) Diag1 Early Diagenesis (Defunctionalization) Bio->Diag1 Alkene1 Hop-13(18)-ene & Diploptene (C30 Alkenes) Diag1->Alkene1 Diag2 Skeletal Rearrangement & Side-Chain Cleavage Alkene1->Diag2 Target 22,29,30-trisnorneohop-13(18)-ene (Target C27 Alkene) Diag2->Target Catagenesis Catagenesis / Maturation (Hydrogenation) Target->Catagenesis Ts Ts: 18α(H)-22,29,30-trisnorneohopane (Thermally Stable) Catagenesis->Ts Isomerization Tm Tm: 17α(H)-22,29,30-trisnorhopane (Thermally Labile) Catagenesis->Tm

Caption: Diagenetic pathway from bacterial precursors to mature hopanes via the trisnorneohopene intermediate.

Analytical Workflows: Isolation and Characterization

To accurately detect 22,29,30-trisnorneohop-13(18)-ene, the analytical protocol must overcome the massive background matrix of saturated hydrocarbons (alkanes) present in crude oil. The core principle relies on Silver-Ion Chromatography (Ag+-TLC or Ag+-SPE) . The π -electrons of the alkene double bond form reversible coordination complexes with Ag+ ions, allowing absolute separation from the inert alkane matrix.

Step-by-Step Methodology: Isolation of Hopanoid Alkenes

Phase 1: Bitumen Extraction and Asphaltene Precipitation

  • Pulverization: Crush 50g of source rock to a fine powder (<63 µm) to maximize surface area.

  • Soxhlet Extraction: Extract with Dichloromethane:Methanol (DCM:MeOH, 93:7 v/v) for 72 hours to yield total lipid extract (bitumen).

  • Deasphalting: Concentrate the extract to 2 mL, then add 40 mL of cold n-hexane. Allow to stand in the dark for 12 hours. Centrifuge and decant the maltene (hexane-soluble) fraction.

Phase 2: SARA Fractionation 4. Column Preparation: Pack a glass column with activated silica gel (bottom) and alumina (top). 5. Elution: Load the maltene fraction. Elute the aliphatic fraction (containing both alkanes and alkenes) using 3 column volumes of n-hexane.

Phase 3: Silver-Ion Chromatography (Ag+-TLC) 6. Plate Preparation: Impregnate silica gel TLC plates with a 10% w/v methanolic silver nitrate ( AgNO3​ ) solution. Activate at 120°C for 2 hours. 7. Separation: Spot the aliphatic fraction onto the plate. Develop using n-hexane. Saturated alkanes will migrate to the solvent front (Rf ~ 0.9), while alkenes (including 22,29,30-trisnorneohop-13(18)-ene) are retained by the silver ions (Rf ~ 0.3 - 0.5). 8. Recovery: Scrape the alkene band under UV light (using a fluorescent indicator), extract the silica with DCM, and filter.

Phase 4: GC-MS Analysis 9. Injection: Inject 1 µL of the alkene fraction into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) operating in Electron Ionization (EI) mode at 70 eV. 10. Column: Use a non-polar capillary column (e.g., DB-5MS, 60m x 0.25mm x 0.25µm). 11. Detection: Monitor the highly diagnostic m/z 191 fragment ion, which corresponds to the A/B ring system of the hopanoid skeleton[1].

AnalyticalWorkflow Sample Crude Oil or Rock Extract Deasphalt n-Hexane Precipitation Sample->Deasphalt Remove Asphaltenes SARA Silica/Alumina Column Deasphalt->SARA Maltenes Aliphatics Aliphatic Fraction (Alkanes + Alkenes) SARA->Aliphatics Hexane Elution AgTLC Ag+ TLC (Silver-Ion) Aliphatics->AgTLC Pi-bond Complexation Alkenes Alkene Fraction (Retained by Ag+) AgTLC->Alkenes Rf 0.3-0.5 GCMS GC-MS Analysis (m/z 191) Alkenes->GCMS Identification

Caption: Analytical workflow utilizing Silver-Ion TLC and GC-MS for isolating hopanoid alkenes.

Data Presentation: Diagnostic Ratios and Mass Spectrometry

The identification of 22,29,30-trisnorneohop-13(18)-ene relies heavily on its relative retention time compared to its saturated counterparts (Ts and Tm) and its specific fragmentation pattern. Alkenes generally elute just before their corresponding saturated alkanes on a non-polar GC column[2].

Table 1: Key m/z 191 Fragment Ions and Elution Order for C27 Hopanoids

Compound NameAbbreviationSaturation StateDiagnostic Ion (m/z)Relative Elution OrderThermal Stability
22,29,30-trisnorneohop-13(18)-eneTs-eneAlkene (Unsaturated)191, 368 ( M+ )1 (Earliest)Highly Labile (Immature)
18α(H)-22,29,30-trisnorneohopaneTsAlkane (Saturated)191, 370 ( M+ )2Highly Stable (Mature)
17α(H)-22,29,30-trisnorhopaneTmAlkane (Saturated)191, 370 ( M+ )3 (Latest)Moderately Stable

Table 2: Geochemical Interpretation of C27 Hopanoid Ratios

Ratio FormulaTarget MeasurementGeochemical Interpretation
Ts / (Ts + Tm) Thermal MaturityIncreases from ~0.1 to >0.9 with increasing thermal maturity. Ts is structurally more stable than Tm[5].
Ts-ene / Ts Diagenetic ConversionHigh values (>1.0) indicate extreme immaturity (shallow burial). Values near 0 indicate entering the oil window.
Total Alkenes / Alkanes Migration-ContaminationIn mature crude oils, a value > 0.05 strongly suggests the oil migrated through and extracted lipids from immature carrier beds[2].

Conclusion

For researchers and analytical professionals, 22,29,30-trisnorneohop-13(18)-ene is far more than a mere trace hydrocarbon. It is a highly sensitive mechanistic probe. By understanding the causality of its formation (bacterial membrane diagenesis) and its destruction (thermal hydrogenation), scientists can accurately map the thermal history of source rocks and trace the subterranean migration routes of complex fluid mixtures. The rigorous application of silver-ion chromatography coupled with m/z 191 GC-MS monitoring remains the gold standard for its isolation and quantification.

References

  • Onojake, M. C., & Osuji, L. C. (2015). Chemometric representation of molecular marker data of some Niger Delta crude oils. Egyptian Journal of Petroleum. Available at:[Link]

  • Languri, G. M. (2004). Molecular studies of Asphalt, Mummy and Kassel earth pigments: their characterisation, identification and effect on the drying of traditional oil paint. AMOLF Institutional Repository. Available at:[Link]

  • Kashirtsev, V. A., et al. (2013). Jurassic and Cretaceous biostratigraphy and organic matter geochemistry of the New Siberian Islands (Russian Arctic). Russian Geology and Geophysics. Available at:[Link]

  • Pantoja, S., et al. (2018). Molecules identified in m/z 191 mass chromatogram of aliphatic hydrocarbon and alcohol fractions from shelf sediments off Concepción. ResearchGate. Available at:[Link]

  • Newcastle University. (2015). Markers of Crude Oil Migration through Low-Maturity Organic-Rich Pathways. Newcastle University Theses Repository. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 22,29,30-Trisnorneohop-13(18)-ene: From Geological Biomarker to a Potential Pharmacological Scaffold

This technical guide provides a comprehensive overview of the structural properties, chemical characteristics, and potential applications of 22,29,30-Trisnorneohop-13(18)-ene, a pentacyclic triterpenoid of the neohopane...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the structural properties, chemical characteristics, and potential applications of 22,29,30-Trisnorneohop-13(18)-ene, a pentacyclic triterpenoid of the neohopane series. Primarily known as a significant biomarker in geochemistry, this molecule's complex architecture and relationship to bioactive triterpenoids suggest a latent potential for exploration in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique compound.

Introduction: The Dual Identity of a Rearranged Hopanoid

22,29,30-Trisnorneohop-13(18)-ene is a C27 pentacyclic triterpenoid belonging to the rearranged hopane series, specifically the 18α(H)-neohopanes.[1][2] Hopanoids are a class of natural products primarily synthesized by bacteria, where they serve as membrane-rigidifying agents, analogous to cholesterol in eukaryotes.[3] The remarkable chemical stability of the hopane skeleton allows these molecules to be preserved in geological sediments for millions of years, where they are known as hopanes.[1]

The defining feature of neohopanes is a rearranged methyl group, which provides enhanced thermal stability compared to their non-rearranged counterparts.[2] This stability makes them invaluable "molecular fossils" or biomarkers for petroleum geochemists, providing crucial information about the origin, thermal maturity, and depositional environment of crude oils and source rocks.[1][2]

While the geochemical significance of 22,29,30-Trisnorneohop-13(18)-ene is well-established, its potential in the pharmacological realm remains largely unexplored. The broader class of triterpenoids is renowned for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4][5] This guide aims to bridge the gap between the geological and pharmaceutical perspectives on this intriguing molecule, presenting its core scientific attributes and postulating its potential as a scaffold for novel therapeutic agents. The hopanoid biosynthesis pathway itself is a validated target for the development of new antibiotics, further underscoring the relevance of this class of molecules in drug discovery.[1]

Structural Elucidation and Physicochemical Properties

The structural integrity of 22,29,30-Trisnorneohop-13(18)-ene underpins its function as a stable biomarker and its potential as a chemical scaffold. Its systematic name is (3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3a,5a,5b,8,8,11a,13b-heptamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysene.

Core Structure and Stereochemistry

The molecule features a pentacyclic system of four cyclohexane rings (A, B, C, and D) and one cyclopentane ring (E). The "trisnor" designation indicates the absence of three carbon atoms from the full C30 hopane skeleton. The "neohop" prefix signifies the rearranged nature of the hopane skeleton, and the "13(18)-ene" specifies the location of a double bond between carbons 13 and 18.

Caption: 2D structure of 22,29,30-Trisnorneohop-13(18)-ene.

Physicochemical Properties

The physicochemical properties of 22,29,30-Trisnorneohop-13(18)-ene are characteristic of a nonpolar, high molecular weight hydrocarbon. These properties are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₂₇H₄₄
Molecular Weight 368.65 g/mol
CAS Number 63543-60-2
Appearance Likely a white or off-white solid at room temperature.Inferred from related compounds
Solubility Soluble in nonpolar organic solvents (e.g., hexane, dichloromethane); Insoluble in water.General triterpenoid properties
Boiling Point High; estimated to be >400 °C at atmospheric pressure.Inferred from related hopanes
LogP High; estimated to be > 8.Inferred from structure

Chemical Characteristics and Reactivity

The chemical behavior of 22,29,30-Trisnorneohop-13(18)-ene is dominated by its hydrocarbon skeleton and the presence of a tetrasubstituted double bond.

Stability

As a rearranged hopane, this molecule exhibits significant thermal stability, which is the basis for its use as a geochemical maturity indicator.[2] The neohopane structure is thermodynamically more stable than the corresponding non-rearranged hopane.[7] It is generally resistant to biodegradation.

Reactivity of the 13(18)-ene Double Bond

The double bond between carbons 13 and 18 is the most reactive site in the molecule. However, being tetrasubstituted, it is sterically hindered, which modulates its reactivity compared to less substituted alkenes.

  • Hydrogenation: The double bond can be reduced to the corresponding alkane, 18α(H)-22,29,30-Trisnorneohopane, under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).

  • Electrophilic Addition: The double bond is susceptible to attack by electrophiles. However, the steric hindrance may necessitate harsher reaction conditions. Reactions such as halogenation, hydrohalogenation, and epoxidation are theoretically possible but may be challenging.

  • Ene Reactions: Alkenes with allylic hydrogens can participate in ene reactions.[8] The structural framework of 22,29,30-Trisnorneohop-13(18)-ene may allow for such reactivity under appropriate thermal or Lewis acid-catalyzed conditions.

Ene_Reaction_Concept cluster_0 Potential Reactivity of the 13(18)-ene Moiety Start 22,29,30-Trisnorneohop-13(18)-ene Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Hydrogenation Electrophilic_Addition Electrophilic Addition (e.g., Br₂, HBr, m-CPBA) Start->Electrophilic_Addition Ene_Reaction Ene Reaction (with suitable enophile) Start->Ene_Reaction Product_Alkane 18α(H)-22,29,30-Trisnorneohopane Hydrogenation->Product_Alkane Product_Addition Functionalized Derivatives Electrophilic_Addition->Product_Addition Product_Ene New C-C Bond Formation Ene_Reaction->Product_Ene

Caption: Potential reaction pathways of the 13(18)-double bond.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural confirmation of 22,29,30-Trisnorneohop-13(18)-ene. While a complete set of publicly available spectra for this specific compound is scarce, its characteristic features can be inferred from data on related hopanoids.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a standard technique for analyzing hopanes. The fragmentation pattern is highly characteristic.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 368) should be observable, although its intensity may be low due to fragmentation.

  • Key Fragment Ion (m/z 191): The most diagnostic feature in the mass spectra of hopanes is a prominent fragment ion at m/z 191. This ion corresponds to the A/B ring system and is a hallmark of the hopane skeleton. Its presence is a strong indicator of a hopanoid structure.

  • Other Fragments: A series of fragment ions resulting from the loss of alkyl chains from the molecular ion can also be expected, typically showing clusters of peaks 14 mass units apart.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex, with numerous overlapping signals in the aliphatic region (typically 0.7-2.0 ppm) corresponding to the many CH, CH₂, and CH₃ groups of the saturated ring system. The absence of signals in the typical olefinic proton region (around 5-6 ppm) confirms the tetrasubstituted nature of the double bond. The methyl protons would appear as singlets in the high-field region.

  • ¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton.

    • Olefinic Carbons: Two quaternary carbon signals are expected in the downfield region (around 120-150 ppm) corresponding to the C13 and C18 carbons of the double bond.

    • Aliphatic Carbons: A large number of signals would be present in the upfield region (10-60 ppm), corresponding to the sp³-hybridized carbons of the rings and methyl groups. The chemical shifts of these carbons are sensitive to their stereochemical environment.

    • Quaternary Carbons: Several quaternary carbon signals in the aliphatic region are also expected.

While specific, experimentally verified ¹H and ¹³C NMR data for 22,29,30-Trisnorneohop-13(18)-ene are not widely published, computational methods can provide predicted spectra that are useful for structural confirmation.

Isolation and Synthesis

Isolation from Natural Sources

22,29,30-Trisnorneohop-13(18)-ene is a naturally occurring compound found in geological sources. Its isolation from crude oil or ancient sediments is a multi-step process.

Protocol: General Procedure for Isolation of Hopanoids from Geological Samples

  • Extraction: The source material (e.g., crude oil, crushed rock) is subjected to solvent extraction, typically using a mixture of dichloromethane and methanol, to obtain a total lipid extract.[4]

  • Fractionation: The total lipid extract is then fractionated to separate different compound classes. This is commonly achieved by column chromatography on silica gel. A nonpolar solvent like hexane is used to elute the saturated hydrocarbons, which include the hopanes.

  • Further Separation: The saturated hydrocarbon fraction, which is a complex mixture, may require further separation to isolate individual compounds. This can be achieved using techniques such as high-performance liquid chromatography (HPLC) or argentation chromatography to separate compounds based on the number and type of double bonds.

  • Analysis and Identification: The isolated fractions are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual hopanoids based on their retention times and mass spectra.[10]

Isolation_Workflow cluster_workflow Isolation of Hopanoids from Geological Samples start Geological Sample (Crude Oil or Source Rock) extraction Solvent Extraction (e.g., DCM/MeOH) start->extraction Step 1 fractionation Column Chromatography (Silica Gel) extraction->fractionation Step 2 separation Further Separation (e.g., HPLC) fractionation->separation Step 3 analysis GC-MS Analysis separation->analysis Step 4 end Isolated 22,29,30-Trisnorneohop-13(18)-ene analysis->end

Caption: General workflow for the isolation of hopanoids.

Chemical Synthesis

A total synthesis of 22,29,30-Trisnorneohop-13(18)-ene has not been widely reported, likely due to its complex stereochemistry. However, synthetic strategies for related rearranged hopanes and other triterpenoids have been developed. A plausible synthetic approach would likely involve the acid-catalyzed rearrangement of a suitable hopane precursor containing a double bond at a different position or a hydroxyl group that can be eliminated to form the 13(18)-ene.[5]

Biological Activity and Therapeutic Potential

While the biological activities of 22,29,30-Trisnorneohop-13(18)-ene have not been specifically reported, the broader class of hopane-type triterpenoids has demonstrated a range of interesting pharmacological effects. This suggests that the title compound could be a valuable starting point for medicinal chemistry programs.

Known Activities of Related Triterpenoids
  • Anti-inflammatory Activity: Some hopane-type triterpenes have shown significant anti-inflammatory effects in in-vivo models.[4]

  • Antiparasitic Activity: Marginal activities against Trypanosoma cruzi and Leishmania mexicana have been observed for some hopane derivatives.[4]

  • Cytotoxic Activity: While some hopane triterpenes have been found to be non-cytotoxic, others have shown activity against various cancer cell lines.[4][11]

  • Antiviral Activity: Pentacyclic triterpenoids, in general, are known to possess a broad spectrum of antiviral activities, including against HIV and influenza viruses.[12][13][14][15]

  • Enzyme Inhibition: A hopane-type triterpene has been shown to inhibit α-glucosidase, suggesting potential applications in managing diabetes.[4]

Future Directions for Pharmacological Evaluation

Given the precedent set by other triterpenoids, 22,29,30-Trisnorneohop-13(18)-ene and its derivatives warrant investigation for a variety of biological activities. A logical starting point would be to screen the compound in a panel of assays relevant to the known activities of triterpenoids.

Pharmacological_Screening cluster_screening Proposed Pharmacological Screening Cascade compound 22,29,30-Trisnorneohop-13(18)-ene cytotoxicity Cytotoxicity Assays (e.g., against cancer cell lines) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) compound->anti_inflammatory antiviral Antiviral Assays (e.g., against HIV, Influenza, Coronaviruses) compound->antiviral antimicrobial Antimicrobial Assays (targeting hopanoid biosynthesis) compound->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., α-glucosidase) compound->enzyme_inhibition lead_optimization Lead Optimization cytotoxicity->lead_optimization anti_inflammatory->lead_optimization antiviral->lead_optimization antimicrobial->lead_optimization enzyme_inhibition->lead_optimization

Caption: A proposed screening cascade for evaluating the bioactivity of 22,29,30-Trisnorneohop-13(18)-ene.

The unique and rigid scaffold of this neohopane could be an excellent starting point for the design of novel therapeutic agents. Derivatization, particularly at the double bond, could lead to a library of compounds with diverse pharmacological profiles.

Conclusion

22,29,30-Trisnorneohop-13(18)-ene is a molecule with a well-established identity in the field of geochemistry. Its structural rigidity, thermal stability, and characteristic mass spectral fragmentation pattern make it an excellent biomarker for understanding the Earth's geological past. However, for the drug development professional, its true potential may lie in its future applications. As a member of the vast and biologically active family of triterpenoids, and with the hopanoid biosynthetic pathway being a key target for new antimicrobials, 22,29,30-Trisnorneohop-13(18)-ene represents an untapped resource for medicinal chemistry. Further investigation into its synthesis, derivatization, and biological activities is highly warranted and could pave the way for the development of a new class of therapeutic agents based on this ancient molecular scaffold.

References

  • 05.pdf)

Sources

Foundational

The Genesis of Neohopenes: A Technical Guide to their Formation from Hopanoid Precursors During Early Diagenesis

This in-depth technical guide provides a comprehensive exploration of the formation of neohopenes, a significant class of rearranged hopanoids, from their bacteriohopanepolyol (BHP) precursors during the initial stages o...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive exploration of the formation of neohopenes, a significant class of rearranged hopanoids, from their bacteriohopanepolyol (BHP) precursors during the initial stages of sediment diagenesis. This document is intended for researchers, scientists, and drug development professionals with an interest in biomarker geochemistry, natural product chemistry, and petroleum systems analysis. It delves into the intricate molecular transformations, the critical role of the sedimentary environment, and the analytical methodologies required to study these fascinating molecular fossils.

Introduction: Hopanoids as Molecular Windows to the Past

Hopanoids are a diverse and ubiquitous class of pentacyclic triterpenoids produced primarily by bacteria.[1][2] Their robust carbon skeleton allows them to be preserved in the geological record over millions of years, where they are transformed into a variety of hopanes.[3] These "molecular fossils" serve as invaluable biomarkers, providing insights into past microbial ecosystems, depositional environments, and the thermal history of sedimentary basins.[4] Among the diagenetic products of hopanoids, rearranged hopanes, particularly neohopenes, offer a unique window into the specific chemical processes occurring during early diagenesis.

This guide will dissect the journey of hopanoid precursors, from their biological origin in bacterial membranes to their transformation into neohopenes within the sedimentary column. We will explore the key drivers of this transformation, emphasizing the catalytic role of clay minerals and the influence of the surrounding geochemical environment.

The Precursors: Bacteriohopanepolyols (BHPs)

The story of neohopene formation begins with their biological precursors, the bacteriohopanepolyols (BHPs). These are C35 hopanoids characterized by a polyhydroxylated side chain attached to the E-ring of the hopane skeleton.[2] A common and well-studied BHP is bacteriohopanetetrol (BHT). The biosynthesis of these molecules from squalene is a fundamental process in many bacterial species, where they play a role in membrane stability and rigidity, analogous to sterols in eukaryotes.[1]

The journey from a living bacterium to a preserved molecular fossil is a complex one. Following cell death and deposition in sediments, the functionalized side chains of BHPs are susceptible to alteration. Early diagenesis involves a series of defunctionalization reactions, including dehydration and cyclization, which lead to the formation of less polar, more stable hopanoid derivatives.[5]

The Transformation: Formation of Neohopenes through Clay-Catalyzed Rearrangement

The key event in the formation of neohopenes is a molecular rearrangement of the hopanoid carbon skeleton. This process is not random but is driven by specific chemical reactions catalyzed by the sedimentary matrix, particularly clay minerals.

The Proposed Mechanism: A Carbocation-Mediated Cascade

The prevailing hypothesis for the formation of neohopenes and other rearranged hopanes involves a clay-mediated acidic catalysis. The acidic sites on the surface of clay minerals, such as montmorillonite, act as proton donors, initiating a series of carbocation-driven rearrangements.

The process is thought to begin with the protonation of a double bond in a hopene precursor, such as diploptene (hop-22(29)-ene), which is a common diagenetic product of BHPs. This generates a tertiary carbocation. A series of Wagner-Meerwein shifts, involving the migration of methyl groups and hydride ions, then ensues. This cascade of rearrangements ultimately leads to a more thermodynamically stable rearranged carbocation, which is then deprotonated to form the neohop-13(18)-ene skeleton.

Neohopene_Formation cluster_precursor Hopanoid Precursor cluster_catalysis Clay-Mediated Acid Catalysis cluster_product Rearranged Product Diploptene Diploptene (Hop-22(29)-ene) Protonation Protonation by Clay Acid Site (H+) Diploptene->Protonation Carbocation Initial Carbocation Protonation->Carbocation Rearrangement Wagner-Meerwein Rearrangements (Methyl/Hydride Shifts) Carbocation->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Neohopene Neohop-13(18)-ene Deprotonation->Neohopene

Caption: Proposed mechanistic pathway for neohopene formation.

The Role of Clay Minerals

Clay minerals are not merely passive components of sediments; they are active catalytic surfaces. Their catalytic activity stems from the presence of both Brønsted and Lewis acid sites. Brønsted acidity arises from the dissociation of water molecules coordinated to interlayer cations, while Lewis acidity is associated with coordinatively unsaturated metal ions (e.g., Al³⁺, Fe³⁺) at the clay mineral edges. These acidic sites are crucial for initiating the carbocation chemistry that drives hopanoid rearrangement. The layered structure and high surface area of clays like montmorillonite provide an ideal environment for these reactions to occur.

Environmental Factors Influencing Neohopene Formation

The efficiency of neohopene formation is not solely dependent on the presence of hopanoid precursors and clay catalysts. Several environmental factors play a significant role:

  • Redox Conditions: The formation of rearranged hopanes is often associated with oxic to suboxic depositional environments. In highly reducing, anoxic environments, sulfurization of hopanoid precursors can be a competing diagenetic pathway, leading to the preservation of the original hopanoid skeleton within sulfur-rich macromolecules.[5]

  • Thermal Maturity: While the initial rearrangement to neohopenes occurs during early diagenesis at relatively low temperatures, further thermal maturation can lead to subsequent isomerization and aromatization of the neohopene skeleton. The relative abundance of different rearranged hopane isomers can, therefore, be used as a proxy for thermal maturity.

  • Organic Matter Input: The presence of terrigenous organic matter has been linked to higher abundances of rearranged hopanes. This may be due to the introduction of more acidic components or specific clay minerals associated with terrestrial runoff.

Analytical Workflow for the Study of Neohopenes

The identification and quantification of neohopenes and their precursors in geological samples require a meticulous analytical approach. The following section outlines a standard workflow for the analysis of these biomarkers.

Analytical_Workflow cluster_extraction Sample Preparation & Extraction cluster_fractionation Fractionation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample_Prep Sediment Grinding & Homogenization Extraction Soxhlet or Accelerated Solvent Extraction (ASE) (e.g., Dichloromethane/Methanol) Sample_Prep->Extraction Column_Chrom Column Chromatography (Silica Gel/Alumina) Separation into Aliphatic, Aromatic, and Polar Fractions Extraction->Column_Chrom GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Column_Chrom->GCMS Identification Compound Identification (Mass Spectra & Retention Times) GCMS->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: Standard analytical workflow for hopanoid analysis.

Experimental Protocol: Extraction and Fractionation

A generalized protocol for the extraction and fractionation of hopanoids from sediment samples is provided below. It is crucial to note that specific parameters may need to be optimized based on the sample matrix and target analytes.

Step 1: Sample Preparation

  • Freeze-dry the sediment sample to remove water.

  • Grind the dried sediment to a fine, homogeneous powder using a mortar and pestle or a ball mill.

Step 2: Extraction

  • Place a known amount of the powdered sediment (typically 20-100 g) into a pre-extracted cellulose thimble.

  • Add internal standards (e.g., deuterated hopanes) to the sample for quantification.

  • Perform Soxhlet extraction for 24-48 hours using a solvent mixture such as dichloromethane:methanol (9:1 v/v).[6] Alternatively, Accelerated Solvent Extraction (ASE) can be used for a more rapid extraction.[7]

  • Concentrate the resulting total lipid extract (TLE) using a rotary evaporator.

Step 3: Fractionation

  • Deactivate silica gel by adding a known amount of water (e.g., 5% w/w).

  • Prepare a chromatography column with the deactivated silica gel.

  • Apply the concentrated TLE to the top of the column.

  • Elute the different compound classes using solvents of increasing polarity:

    • Aliphatic fraction (containing hopanes and hopenes): Elute with a non-polar solvent like n-hexane.

    • Aromatic fraction: Elute with a solvent mixture of intermediate polarity, such as n-hexane:dichloromethane (1:1 v/v).

    • Polar fraction (containing more functionalized hopanoids): Elute with a polar solvent mixture, such as dichloromethane:methanol (1:1 v/v).

  • Collect each fraction separately and concentrate them.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The aliphatic fraction containing the neohopenes and other hopanes is typically analyzed by GC-MS.

  • Gas Chromatograph (GC): A capillary column with a non-polar stationary phase (e.g., DB-5ms) is used to separate the individual compounds based on their boiling points and interaction with the stationary phase. A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a high final temperature to elute all compounds of interest.

  • Mass Spectrometer (MS): As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each compound.

Identification and Quantification:

  • Identification: Neohopenes and other hopanoids are identified by comparing their mass spectra and GC retention times with those of authentic standards or published data. A characteristic fragment ion for hopanoids is m/z 191.

  • Quantification: The concentration of each compound is determined by comparing its peak area in the GC chromatogram to the peak area of a known amount of an internal standard.

Data Presentation and Interpretation

The results of hopanoid analysis are often presented as quantitative data, allowing for comparisons between different samples and the calculation of various biomarker ratios.

Table 1: Hypothetical Quantitative Data for Hopanoid Analysis in a Sediment Core

Depth (m)[Hop-17(21)-ene] (ng/g sed)[Neohop-13(18)-ene] (ng/g sed)Neohopene/Hopene Ratio
10150150.10
50120480.40
10080640.80

The ratio of neohopenes to their precursor hopenes can be a useful indicator of the extent of diagenetic rearrangement and can be correlated with other geochemical parameters to understand the depositional environment and thermal history of the sediments.

Conclusion and Future Perspectives

The formation of neohopenes from bacteriohopanepolyol precursors is a complex yet informative diagenetic process. The transformation, driven by clay-mediated acidic catalysis, is a testament to the active role of the sedimentary matrix in shaping the molecular fossil record. By understanding the mechanisms of neohopene formation and employing robust analytical techniques, researchers can unlock valuable information about past biogeochemical cycles, depositional conditions, and the thermal evolution of organic matter.

Future research in this field will likely focus on:

  • Elucidating the precise catalytic mechanisms of different clay minerals.

  • Investigating the influence of other sedimentary components on hopanoid rearrangement.

  • Developing and refining analytical techniques for the isomer-specific quantification of rearranged hopanes.

  • Applying compound-specific isotope analysis to trace the diagenetic pathways of hopanoids with greater detail.

This continued exploration will undoubtedly enhance our ability to read the molecular history written in the rocks, providing a clearer picture of Earth's past and its intricate biogeochemical systems.

References

  • Brocks, J. J., & Pearson, A. (2005). Building the Rock Record of Life: A Geobiologist's Guide to Better Biomarker Analysis. Geobiology, 3(2), 83-98.
  • Farrimond, P., Head, I. M., & Innes, H. E. (1998). Environmental influence on the biohopanoid composition of recent sediments. Geochimica et Cosmochimica Acta, 62(17), 2985-2992.
  • Innes, H., Farrimond, P., & Jones, D. M. (1997). A new method for the analysis of bacteriohopanepolyols in sediments. Organic Geochemistry, 26(9-10), 593-601.
  • Ourisson, G., & Albrecht, P. (1992). Hopanoids. 1. Geohopanoids: the most abundant natural products on Earth?. Accounts of chemical research, 25(9), 398-402.
  • Pearson, A., & Rusch, D. B. (2009). Distribution of genes for hopanoid biosynthesis in the oceanic environment. Environmental microbiology reports, 1(5), 353-359.
  • Ricci, J. N., Coleman, M. L., & Welander, P. V. (2014).
  • Rohmer, M., Bouvier-Nave, P., & Ourisson, G. (1984). Distribution of hopanoid triterpenes in prokaryotes. Journal of General Microbiology, 130(5), 1137-1150.
  • Sinninghe Damsté, J. S., van Duin, A. C. T., Hollander, D., Kohnen, M. E. L., & de Leeuw, J. W. (1995). Early diagenesis of bacteriohopanepolyol derivatives: Formation of fossil homohopanoids. Geochimica et Cosmochimica Acta, 59(23), 5145-5150.
  • Summons, R. E., Jahnke, L. L., Hope, J. M., & Logan, G. A. (1999). 2-Methylhopanoids as biomarkers for cyanobacterial oxygenic photosynthesis.
  • Talbot, H. M., & Farrimond, P. (2007). Bacterial populations of a mature gas-condensate petroleum reservoir revealed by bacteriohopanepolyol analyses. Organic Geochemistry, 38(7), 1135-1140.
  • Welander, P. V., Coleman, M. L., Sessions, A. L., Summons, R. E., & Newman, D. K. (2009). Identification of a methylase required for 2-methylhopanoid production and implications for the interpretation of sedimentary hopanes. Proceedings of the National Academy of Sciences, 106(30), 12507-12511.
  • van Duin, A. C. T., Sinninghe Damsté, J. S., & de Leeuw, J. W. (1997). Molecular mechanics calculations of the stability of rearranged hopanes and their precursors. Organic Geochemistry, 26(3-4), 245-250.
  • U.S. Environmental Protection Agency. (2007). Method 3545A (SW-846): Pressurized Fluid Extraction (PFE). Washington, DC: U.S. EPA.
  • U.S. Geological Survey. (2003). Standard Operating Procedure for the Soxhlet Extraction of Sediment Samples. Reston, VA: USGS.

Sources

Protocols & Analytical Methods

Method

Mechanistic Context: The Biogeochemical Significance of C₂₇ Neohopenes

Application Note: Compound-Specific Carbon Isotope Analysis of 22,29,30-Trisnorneohop-13(18)-ene Hopanoids are pentacyclic triterpenoids derived from bacteriohopanepolyols (BHPs), which serve as rigidifying agents in bac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Compound-Specific Carbon Isotope Analysis of 22,29,30-Trisnorneohop-13(18)-ene

Hopanoids are pentacyclic triterpenoids derived from bacteriohopanepolyols (BHPs), which serve as rigidifying agents in bacterial cell membranes. During sedimentary diagenesis, these functionalized precursors undergo defunctionalization and structural rearrangement. The compound 22,29,30-trisnorneohop-13(18)-ene (a C₂₇ neohopene) is a critical diagenetic intermediate. The 13(18) double bond position represents a highly stable thermodynamic sink within the hopanoid skeleton, often resulting from the acid-catalyzed isomerization of other hopenes in the sediment matrix (1)[1].

The Causality of Isotopic Tracking: Why measure the carbon isotopic composition (δ¹³C) of this specific molecule? Because δ¹³C values of biomarkers do not significantly fractionate or alter during diagenetic reactions such as isomerization. By utilizing Compound-Specific Isotope Analysis (CSIA), researchers can compare the δ¹³C of 22,29,30-trisnorneohop-13(18)-ene against other C₂₇ hopenes. If the isotopic signatures match, it provides self-validating proof that the neohopene was formed via the diagenetic isomerization of existing hopenes, rather than originating de novo from a distinct, uncharacterized microbial community (1)[1].

Analytical Causality: Designing a Self-Validating Workflow

Analyzing a trace alkene within a complex geological matrix requires a workflow where each step mitigates a specific analytical artifact.

  • Matrix Penetration & Extraction: Sedimentary organic matter is tightly bound. Soxhlet extraction using a Dichloromethane/Methanol (7.5:1) azeotrope is chosen because the methanol swells the sample matrix, allowing the non-polar DCM to efficiently solvate and extract the lipid fraction (1)[1].

  • The Argentation Imperative (Ag⁺-TLC): Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) requires absolute baseline separation. If 22,29,30-trisnorneohop-13(18)-ene co-elutes with the unresolved complex mixture (UCM) of saturated alkanes, the resulting δ¹³C value will be severely skewed. Argentation Thin-Layer Chromatography (Ag⁺-TLC) solves this. Silver ions (Ag⁺) form reversible π-complexes with the 13(18) double bond, selectively retarding the hopenes while saturated hopanes and alkanes elute to the solvent front.

  • Pre-IRMS Validation: GC-C-IRMS is a "blind" detector (it only measures CO₂). Therefore, routing the purified fraction through a GC-MS first is a mandatory self-validating step to confirm peak purity and verify the structural identity of the target biomarker prior to combustion.

Experimental Protocols

Protocol A: Total Lipid Extraction and Open-Column Fractionation
  • Preparation: Lyophilize (freeze-dry) the sediment sample to remove all moisture, which would otherwise inhibit solvent penetration. Grind to a fine powder (< 100 µm).

  • Soxhlet Extraction: Place 15–30 g of the powdered sample into a pre-extracted cellulose thimble. Extract via a Soxhlet apparatus using 250 mL of Dichloromethane (DCM) / Methanol (7.5:1, v/v) for 24 hours to obtain the Total Lipid Extract (TLE).

  • Desulfurization: If elemental sulfur is present (common in anoxic sediments), stir the TLE with activated copper turnings overnight.

  • Column Chromatography: Concentrate the TLE via rotary evaporation. Load onto a glass column (1.2 × 30 cm) packed with 10 g of activated silica gel (baked at 120°C for 12 hours) topped with 1 g of anhydrous sodium sulfate (2)[2].

  • Elution: Elute the aliphatic hydrocarbon fraction (containing both alkanes and hopenes) by percolating 20 mL of 100% n-hexane through the column.

Protocol B: Argentation Thin-Layer Chromatography (Ag⁺-TLC)
  • Plate Preparation: Impregnate standard silica gel TLC plates by dipping them in a 5% (w/v) solution of AgNO₃ in methanol. Activate the plates in an oven at 110°C for 1 hour immediately before use.

  • Application & Development: Spot the aliphatic fraction onto the baseline of the plate. Develop the plate in a glass chamber using 100% n-hexane as the mobile phase.

  • Visualization & Recovery: Spray a sacrificial reference edge of the plate with Rhodamine 6G (0.05% in ethanol) and visualize under UV light. Saturated alkanes will migrate near the solvent front (Rf > 0.8). The alkene fraction, containing 22,29,30-trisnorneohop-13(18)-ene, will be retarded by the silver ions (Rf ~ 0.3–0.6).

  • Desorption: Scrape the silica from the alkene Rf zone and desorb the hopenes by sonicating the silica in DCM three times. Filter to remove silica particulates.

Protocol C: GC-MS Validation and GC-C-IRMS Analysis
  • Structural Validation (GC-MS): Inject 1 µL of the purified alkene fraction into a GC-MS equipped with a fused silica capillary column (e.g., DB-5, 30m × 0.25mm × 0.25µm). Program the oven from 80°C (hold 2 min) to 300°C at 4°C/min (3)[3]. Validate the target peak using the diagnostic fragments outlined in Table 1.

  • Combustion Interface: Transfer the validated sample to the GC-C-IRMS system. The GC effluent must pass through a micro-combustion reactor (typically a ceramic tube containing braided CuO/NiO/Pt wires) maintained strictly at 940°C. Critical Note: Incomplete combustion causes severe isotopic fractionation. Re-oxidize the reactor with O₂ pulses regularly.

  • Isotope Ratio Monitoring: The resulting CO₂ gas enters the IRMS, which simultaneously monitors m/z 44, 45, and 46. Calculate the δ¹³C value relative to the Vienna Pee Dee Belemnite (VPDB) standard using background-subtracted peak areas.

Quantitative Data Summaries

Table 1: Diagnostic Mass Spectral Data for 22,29,30-Trisnorneohop-13(18)-ene

m/z Fragment Relative Abundance Structural Significance
191 100% (Base Peak) Characteristic A/B ring cleavage of the pentacyclic hopanoid skeleton.
368 15 – 25% Molecular Ion (M⁺), confirming the C₂₇H₄₄ elemental composition.
353 < 10% Loss of a methyl group[M-CH₃]⁺ from the molecular ion.

| 175 | Minor | Secondary fragmentation product typical of rearranged hopenes. |

Table 2: Interpretive Framework for Hopanoid δ¹³C Values

δ¹³C Range (‰ VPDB) Biogeochemical Interpretation Causality / Mechanism
-20‰ to -30‰ Photoautotrophic / Heterotrophic Typical isotopic fractionation from the Calvin cycle or standard organic matter degradation.
-30‰ to -50‰ Chemoautotrophic / Mixed Incorporation of ¹³C-depleted carbon, potentially from partial methanotrophy or specific chemoautotrophic pathways.

| < -50‰ | Strong Methanotrophy | Biomarkers synthesized by bacteria utilizing highly ¹³C-depleted biogenic methane as their primary carbon source. |

Analytical Workflow Visualization

CSIA_Workflow Sediment Sediment Sample (Lyophilized & Ground) Extraction Soxhlet Extraction (DCM:MeOH 7.5:1) Sediment->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Silica Gel Chromatography (Hexane elution) TLE->Fractionation Saturates Aliphatic Hydrocarbons Fractionation->Saturates AgTLC Argentation TLC (Ag+-TLC) (Separation by degree of unsaturation) Saturates->AgTLC Alkanes Alkanes (e.g., Hopanes) AgTLC->Alkanes Rf > 0.8 Alkenes Alkenes (22,29,30-trisnorneohop-13(18)-ene) AgTLC->Alkenes Rf 0.3-0.6 GCMS GC-MS (Structural Identification m/z 191, M+ 368) Alkenes->GCMS Validation GCIRMS GC-C-IRMS (δ13C Isotope Analysis) Alkenes->GCIRMS CSIA

Caption: CSIA workflow for isolating and analyzing 22,29,30-trisnorneohop-13(18)-ene from sediments.

References

  • Sinninghe Damsté, J. S., Schouten, S., & Volkman, J. K. (2014).C27-C30 neohop-13(18)-enes and their saturated and aromatic derivatives in sediments: Indicators for diagenesis and water column stratification. Geochimica et Cosmochimica Acta.
  • GeoScienceWorld. (2018).Evaluation of Organic Matter, Hydrocarbon Source, and Depositional Environment of Onshore Warkalli Sedimentary Sequence from Kerala-Konkan Basin, South India.
  • SciELO. (2019).Chronic oil spills revealed by the most important set of samples from the incident in northeastern Brazil, 2019.

Sources

Application

Application Notes and Protocols for Hopanoid Biomarker Analysis in Black Shales

Abstract Hopanoids are pentacyclic triterpenoid lipids produced primarily by bacteria and are among the most abundant natural products in the geological record. Their preserved forms in ancient sediments, known as hopane...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hopanoids are pentacyclic triterpenoid lipids produced primarily by bacteria and are among the most abundant natural products in the geological record. Their preserved forms in ancient sediments, known as hopanes, serve as invaluable molecular fossils, or "biomarkers," providing critical insights into the paleoenvironment, the structure of ancient microbial communities, and the thermal history of sedimentary basins. Black shales, rich in organic matter, are prime repositories for these molecular fossils. However, the complex and resilient nature of the shale matrix, combined with the diverse structures of hopanoid derivatives, presents significant analytical challenges. The successful identification and quantification of these biomarkers are critically dependent on a meticulous and robust sample preparation workflow.

This document provides a comprehensive guide to the sample preparation of black shales for the analysis of both saturated hopanes and their more complex, functionalized precursors, bacteriohopanepolyols (BHPs). The protocols herein are designed for researchers and scientists, detailing not just the procedural steps but also the underlying chemical principles that govern each stage, from initial sample processing to final derivatization for instrumental analysis.

Foundational Principles: The Rationale for a Multi-Stage Approach

The journey from a solid rock sample to a solution ready for chromatographic analysis is a process of systematic purification and isolation. The core challenge lies in liberating the lipid biomarkers from a complex matrix consisting of inorganic minerals and macromolecular organic matter (kerogen), and then separating them from a myriad of other co-extracted organic compounds. Our workflow is therefore designed around a logical sequence of decreasing polarity and increasing specificity.

The overall strategy involves:

  • Mechanical Disaggregation: Increasing the sample surface area to ensure efficient solvent penetration.

  • Bulk Organic Matter Extraction: Liberating the total soluble organic matter (bitumen) from the rock matrix.

  • Asphaltene Removal: Precipitating high-molecular-weight, highly polar asphaltenes that can interfere with subsequent chromatographic steps and instrumental analysis.

  • Fractionation: Separating the remaining soluble portion (maltene) into broad chemical classes based on polarity (saturates, aromatics, polars). This is the most critical step for isolating the target hopanoids.

  • Derivatization: Chemically modifying highly polar, non-volatile bacteriohopanepolyols (BHPs) to make them suitable for gas chromatography.

This structured approach ensures that each successive step simplifies the mixture, allowing for cleaner, more reliable, and more easily interpretable data from the final instrumental analysis.

Diagram: Overall Sample Preparation Workflow

The following diagram illustrates the complete workflow from raw black shale to the final fractions ready for instrumental analysis.

Hopanoid_Workflow cluster_prep Initial Preparation cluster_extraction Extraction & Purification cluster_fractionation Chromatographic Fractionation cluster_analysis Analysis Preparation raw_shale Black Shale Sample pulverize Clean & Pulverize (<100 mesh) raw_shale->pulverize Mechanical Processing soxhlet Solvent Extraction (e.g., Soxhlet with DCM/MeOH) pulverize->soxhlet tle Total Lipid Extract (TLE) / Bitumen soxhlet->tle precipitate Asphaltene Precipitation (add n-heptane) tle->precipitate maltene Maltene Fraction (Soluble) precipitate->maltene asphaltenes Asphaltenes (Precipitate) precipitate->asphaltenes column Column Chromatography (Silica/Alumina) maltene->column saturates Saturate Fraction (Hopanes) column->saturates Elute: n-Hexane aromatics Aromatic Fraction column->aromatics Elute: Hexane/DCM polars Polar (NSO) Fraction (BHPs) column->polars Elute: DCM/MeOH gcms_s Direct GC-MS Analysis saturates->gcms_s derivatize Derivatization (Acetylation or Silylation) polars->derivatize gcms_p GC-MS or LC-MS Analysis derivatize->gcms_p Polar_Analysis_Decision cluster_options Analytical Approaches cluster_methods Specific Techniques polar_fraction Polar (NSO) Fraction (Contains BHPs) derivatize Increase Volatility (Derivatization) polar_fraction->derivatize cleavage Simplify Structure (Oxidative Cleavage) polar_fraction->cleavage direct_analysis Analyze Intact Polar Molecules (Direct Analysis) polar_fraction->direct_analysis silylation Silylation (e.g., BSTFA) -> GC-MS derivatize->silylation Preserves Structure acetylation Acetylation (Ac₂O/Pyridine) -> GC-MS derivatize->acetylation Preserves Structure h5io6 Periodic Acid Cleavage + NaBH₄ Reduction -> GC-MS cleavage->h5io6 Loses Side-Chain Info lcms LC-MS (APCI or ESI) direct_analysis->lcms No Derivatization Needed htgc High-Temp GC-MS direct_analysis->htgc Specialized Columns

Technical Notes & Optimization

Troubleshooting

Background subtraction techniques for 22,29,30-trisnorneohop-13(18)-ene mass spectra

Welcome to the technical support center for the analysis of 22,29,30-trisnorneohop-13(18)-ene and related hopanoid biomarkers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 22,29,30-trisnorneohop-13(18)-ene and related hopanoid biomarkers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and scientists working with complex geochemical or biological samples. Our focus is on the critical step of background subtraction to ensure high-quality, interpretable mass spectra.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis and data processing for 22,29,30-trisnorneohop-13(18)-ene.

Q1: What is background subtraction and why is it so critical for analyzing hopanoid mass spectra?

A1: Background subtraction is a data processing technique used to remove interfering signals from the mass spectrum of a target analyte.[1] In GC-MS, the "background" consists of signals from various sources other than your compound of interest. These sources can include:

  • Column Bleed: All GC columns slowly degrade at high temperatures, releasing fragments of the stationary phase (e.g., polysiloxanes), which create characteristic ions (like m/z 73, 207, 281) in the mass spectrometer.[2]

  • Co-eluting Compounds: In complex samples like petroleum extracts or bacterial lipids, other molecules can exit the GC column at the same time as your target hopanoid, leading to overlapping mass spectra.[3]

  • System Contamination: Residuals from previous injections or contaminated carrier gas can introduce a persistent chemical noise.[4][5]

For hopanoids like 22,29,30-trisnorneohop-13(18)-ene, which are often trace components in a complex hydrocarbon matrix, this background can obscure key diagnostic ions, leading to misidentification or inaccurate quantification.[6] Effective background subtraction "cleans" the spectrum, enhancing the signal-to-noise ratio and revealing the true fragmentation pattern of the target molecule.[1]

Q2: What are the key diagnostic ions for 22,29,30-trisnorneohop-13(18)-ene and other hopanoids that I should look for?

A2: The most characteristic feature in the mass spectra of most hopanoids is a dominant fragment ion at a mass-to-charge ratio (m/z) of 191 .[6][7] This ion corresponds to the A/B ring structure of the hopanoid skeleton and is a primary marker used for identification in selected ion monitoring (SIM) mode. While the molecular ion (M+) for 22,29,30-trisnorneohop-13(18)-ene (C27H44) is at m/z 368, it is often weak or absent.

Ion (m/z)DescriptionSignificance
368 Molecular Ion (M+)Confirms the molecular weight of C27H44. Often has low intensity.
353 [M-15]+Loss of a methyl group (CH3), a common fragmentation pathway.
191 Base PeakCharacteristic fragment of the pentacyclic triterpenoid structure, representing the A/B rings. This is the key diagnostic ion for most hopanes.[6][7]
205 Diagnostic PeakIn methylated hopanoids, this peak replaces m/z 191 as the major fragment, indicating a methyl group on the A-ring.[6]

Note: The relative intensities of these ions can vary depending on the specific hopanoid structure and the GC-MS instrument conditions.

Q3: My software has an "automatic" background subtraction feature. Is this reliable?

A3: Automatic background subtraction can be a useful starting point, but it should be used with caution.[2] Most software algorithms work by selecting a baseline region just before or after the chromatographic peak and subtracting that average spectrum from the peak's spectrum.[1][2]

This approach can fail when:

  • The background is not stable (i.e., it changes across the peak).

  • There is no clear baseline region near the peak due to a high density of eluting compounds.

  • A co-eluting peak is present, which would lead the software to subtract signals from another compound, distorting your target spectrum.

Best Practice: Always manually review the results of automatic subtraction. Compare the raw spectrum, the chosen background spectrum, and the final corrected spectrum to ensure that only true background ions have been removed and that the peak shape of your diagnostic ions has not been distorted.[3]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the background subtraction process for hopanoid mass spectra.

Problem 1: My corrected spectrum shows negative peaks or a distorted baseline.

  • Cause: This is a classic sign of over-subtraction . It happens when the selected background region contains a higher intensity of certain ions than the region of your analyte peak. This can occur if you inadvertently select the tail of a preceding, more abundant peak as your background.

  • Solution:

    • Re-select the Background Region: Choose a section of the baseline that is truly representative of the background noise at the retention time of your analyte. Look for a "clean" valley between chromatographic peaks. If necessary, average two small regions, one just before the peak and one just after.

    • Use a Narrower Background Window: Instead of a wide time range for the background, select a few specific scan points.

    • Check for Co-elution: The "background" you selected might actually be a small, co-eluting impurity. Examine the mass spectra of the surrounding scans to check for this possibility.

Problem 2: The m/z 191 ion is significantly reduced or absent after subtraction.

  • Cause: This critical issue suggests that the m/z 191 ion is also present in your selected background, a phenomenon known as column bleed or carryover . If a previous, highly concentrated hopanoid sample was analyzed, it can "bleed" from the column over subsequent runs, creating a persistent m/z 191 signal across the baseline.

  • Solution:

    • Perform a Blank Run: Inject a solvent blank and analyze the chromatogram. Look for any signal at m/z 191. If it's present, your system is contaminated.

    • Bake Out the Column: Condition the column at its maximum recommended temperature (without exceeding it) for several hours to remove contaminants.[4]

    • Clean the Injector and Source: If baking out the column doesn't solve the problem, the contamination may be in the GC inlet or the MS ion source. Follow the manufacturer's instructions for cleaning these components.[4][5]

Problem 3: I can't find a clean baseline region near my peak of interest.

  • Cause: You are dealing with a highly complex sample matrix where your target hopanoid is co-eluting with other compounds.[3] Simple background subtraction is insufficient in this scenario.

  • Solution: Use Deconvolution Software.

    • What it is: Deconvolution is a more advanced computational technique that can mathematically separate the mass spectra of multiple co-eluting compounds.[8][9] It analyzes how different ion chromatograms rise and fall together across a chromatographic peak to identify which ions belong to which compound.

    • Recommended Tool: The Automated Mass Spectral Deconvolution and Identification System (AMDIS) is a powerful, free software developed by NIST.[10] It is highly effective at extracting "pure" component spectra from complex GC-MS data files.[11]

    • Benefit: AMDIS can often resolve the spectrum of a minor component, like a hopanoid, that is completely hidden under a larger co-eluting peak, a task impossible with manual subtraction.[9]

Part 3: Experimental Protocols & Workflows

Protocol 1: Step-by-Step Manual Background Subtraction

This protocol assumes you are using typical GC-MS data analysis software.

  • Identify Your Peak: In the Total Ion Chromatogram (TIC), locate the peak corresponding to 22,29,30-trisnorneohop-13(18)-ene based on its expected retention time.

  • Display the Raw Mass Spectrum: Select the apex (top) of the peak and display its mass spectrum. Note the presence of both expected ions (m/z 191, 353, 368) and potential background ions (e.g., m/z 73, 207 from column bleed).

  • Select the Background Region: Carefully examine the baseline immediately before your peak. Find a small, stable region (typically 3-5 scans wide) that is free of other peaks.

  • Display the Background Spectrum: Average the scans in your selected background region and display the resulting mass spectrum. This should primarily show column bleed and other noise.

  • Perform the Subtraction: Use your software's "Subtract" or "Background Subtract" function. You will typically select the peak spectrum as the sample and the averaged baseline spectrum as the background.

  • Evaluate the Corrected Spectrum: The resulting spectrum should show a cleaner baseline and enhanced relative abundance of your target ions. Verify that key ions have not been distorted and that no negative peaks have been created. If the result is poor, return to step 3 and select a different background region.

Workflow for Choosing a Subtraction Strategy

This decision tree can help guide your approach to background subtraction based on your data.

G start Start: Inspect TIC and Extracted Ion Chromatogram (m/z 191) peak_check Is the target peak well-resolved with a flat baseline? start->peak_check coelution_check Is the peak on the shoulder of another peak or is the baseline sloped? peak_check->coelution_check No manual_sub Use Standard Manual Subtraction (Select baseline before/after peak) peak_check->manual_sub Yes complex_check Is the peak part of an unresolved complex mixture (hump)? coelution_check->complex_check No careful_manual Use Careful Manual Subtraction (Select a very specific, narrow background region in a 'valley') coelution_check->careful_manual Yes deconvolution Use Deconvolution Software (e.g., AMDIS) to mathematically resolve spectra complex_check->deconvolution Yes

Caption: Decision workflow for selecting the appropriate background subtraction method.

References

  • Dromey, R. G., Stefik, M. J., Rindfleisch, T. C., & Duffield, A. M. (1976). Extraction of Mass Spectra Free of Background and Neighboring Component Contributions from Gas Chromatography/Mass Spectrometry Data. Analytical Chemistry, 48(9), 1368–1375. Available from: [Link]

  • NIST. (2014, March 11). Automated Mass Spectral Deconvolution & Identification System. National Institute of Standards and Technology. Available from: [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Available from: [Link]

  • Harangi, J. (2013, May 31). Response to "How to remove background signals in mass spectra?". ResearchGate. Available from: [Link]

  • Meyer, M. R., et al. (2010). Automated Mass Spectral Deconvolution and Identification System for GC-MS Screening for Drugs, Poisons, and Metabolites in Urine. Clinical Chemistry, 56(4), 589-599. Available from: [Link]

  • Deshmukh, M. B. (2020, September 9). Response to "How we can eliminate background signals/noise in GC-MS/MS?". ResearchGate. Available from: [Link]

  • Sessions, A. L., Zhang, L., Welander, P. V., & Summons, R. E. (2013). Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry. Geobiology, 11(4), 401-414. Available from: [Link]

  • Welander, P. V., et al. (2012). Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories. Geobiology, 10(2), 164-174. Available from: [Link]

  • Waters Corporation. (n.d.). How to Use MS 3D subtraction to remove background interference. Available from: [Link]

  • Meyer, M. R., et al. (2010). Automated Mass Spectral Deconvolution and Identification System for GC-MS Screening for Drugs, Poisons, and Metabolites in Urine. ResearchGate. Available from: [Link]

  • Lu, L., et al. (2019). A Data-Driven Method for Processing and Analysis of Gas Chromatography-Mass Spectrometry (GC-MS) Signals in Differentiation of Oil Samples. Search and Discovery. Available from: [Link]

  • Johnson, K. S., et al. (2005). Chromatographic preprocessing of GC-MS data for analysis of complex chemical mixtures. Journal of Chromatography A, 1067(1-2), 203-212. Available from: [Link]

  • Li, Y., et al. (2018). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. Molecules, 23(12), 3209. Available from: [Link]

  • Chromatography Forum. (2018, June 29). Reducing background noise from gc-ms graphs. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry. Available from: [Link]

  • Separation Science. (2023, December 9). How to Troubleshoot and Improve your GC/MS. Available from: [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Available from: [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Available from: [Link]

  • ScholarWorks@GVSU. (n.d.). Investigation of Deconvolution Approaches in GC-MS Metabolomics Studies. Available from: [Link]

  • Alves, C. A., et al. (2017). Hopanoid hydrocarbons in PM10 from road tunnels in São Paulo, Brazil. ResearchGate. Available from: [Link]

  • Řezanka, T., et al. (2021). Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry. Microorganisms, 9(10), 2062. Available from: [Link]

  • Crosby, K., Ridzuan-Allen, L., & O'Neill, C. (2021). Sediments and Substances: GC-MS Analysis in Geochemistry. syn·op·sis, 2021(1). Available from: [Link]

Sources

Optimization

Biomarker CSIA Support Center: Advanced Troubleshooting for 22,29,30-Trisnorneohop-13(18)-ene

Welcome to the Technical Support Center for Compound-Specific Isotope Analysis (CSIA). This guide is engineered for analytical chemists, geochemists, and researchers facing isotopic fractionation challenges during the Ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Compound-Specific Isotope Analysis (CSIA). This guide is engineered for analytical chemists, geochemists, and researchers facing isotopic fractionation challenges during the Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) analysis of complex polycyclic biomarkers, specifically 22,29,30-trisnorneohop-13(18)-ene .

Because this rearranged hopene features a rigid pentacyclic triterpenoid backbone and a 13(18) double bond, it is highly susceptible to kinetic fractionation during combustion and chromatographic isotope effects during separation[1]. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your δ13C measurements.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q: Why do my 22,29,30-trisnorneohop-13(18)-ene δ13C values show high standard deviations (>0.5‰) between technical replicates? A: This is a classic symptom of the Chromatographic Isotope Effect (CIE) combined with inconsistent peak integration. In high-resolution GC, the 13C -substituted isotopologues of your target hopene have a slightly smaller molar volume than their 12C counterparts. Consequently, they interact less strongly with the stationary phase and elute milliseconds earlier[2]. If your integration software uses a dynamic baseline that clips the tail of the peak, you are disproportionately excluding 12C -enriched molecules, leading to artificially heavy (enriched) δ13C values[3]. Correction Strategy: Implement a fixed-width integration window that captures the absolute baseline start and end, ensuring the entire inverse isotope effect is encompassed.

Q: My sample contains a massive Unresolved Complex Mixture (UCM). Can I just rely on the background subtraction feature in my IRMS software? A: Absolutely not. Background subtraction in GC-IRMS assumes a mathematically linear and isotopically uniform background. However, a UCM is a physically co-eluting mixture of thousands of unresolved isomers, each with its own distinct isotopic signature. Subtracting a generic background will introduce a non-linear fractionation artifact[4]. Correction Strategy: You must physically remove the UCM prior to injection. Use dual-step High-Performance Liquid Chromatography (HPLC) or zeolite adduction to isolate the branched/cyclic fraction[4].

Q: The δ13C values for my hopene are systematically lighter (depleted) than expected. Is my combustion reactor failing? A: Yes. Incomplete combustion is the primary cause of systematic 13C depletion in polycyclic biomarkers. During oxidation in the GC-C-IRMS interface (typically a NiO/CuO/Pt reactor at 1000°C), the lighter 12C−12C bonds cleave faster than 12C−13C bonds due to the Kinetic Isotope Effect. If the reactor is oxygen-depleted, the resulting CO2​ will be disproportionately formed from 12C , leaving the 13C trapped in uncombusted char[3]. Correction Strategy: Re-oxidize your reactor using a 10% O2​ /He trickle flow at 1050°C for 12 hours.

Q: Could my GC inlet be causing fractionation before the sample even reaches the column? A: Yes. The 13(18) double bond in 22,29,30-trisnorneohop-13(18)-ene makes it susceptible to catalytic isomerization or degradation in dirty or active GC liners. Furthermore, split injection can cause preferential vaporization of lighter isotopologues. Correction Strategy: Always use a heavily deactivated, single-taper liner with glass wool, and inject using a pulsed splitless mode to ensure quantitative transfer to the column[1].

Part 2: Quantitative Analysis of Fractionation Sources

To effectively troubleshoot, you must understand the magnitude and direction of potential errors. The table below summarizes the causality and impact of various fractionation sources on 22,29,30-trisnorneohop-13(18)-ene.

Fractionation SourceMechanistic CausalityTypical Error Magnitude (‰)Mitigation Strategy
Chromatographic Isotope Effect (CIE) 13C isotopologues elute earlier; peak tail clipping excludes 12C .+0.5 to +2.5Fixed-width baseline integration capturing the entire peak[3].
Incomplete Combustion Kinetic isotope effect favors 12C−12C bond cleavage; 13C remains uncombusted.-1.0 to -5.0Regular reactor oxidation; monitor internal standard[1].
UCM Co-elution Isotopic cross-contamination from unresolved background matrix.±1.0 to ±3.0Pre-analytical HPLC/Zeolite fractionation[4].
Inlet Discrimination Preferential vaporization of lighter isotopologues in the GC inlet.+0.2 to +0.8Use pulsed splitless injection with a deactivated liner.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, your analytical workflow must be a self-validating system. The following protocols integrate internal checkpoints to guarantee that any reported δ13C value is free from systemic fractionation.

Protocol A: Pre-Analytical Isolation of the Hopanoid Fraction

Objective: Eliminate UCM and co-eluting straight-chain alkanes to achieve baseline resolution.

  • Extraction & Deasphalting: Extract the raw sample using Dichloromethane:Methanol (93:7 v/v). Precipitate asphaltenes by adding an excess of cold n-hexane (40 volumes) and filtering.

  • Silica Gel Chromatography: Load the maltene fraction onto a fully activated silica gel column. Elute the aliphatic hydrocarbon fraction using 100% n-hexane.

  • Zeolite Molecular Sieving: Add activated ZSM-5 zeolite to the aliphatic fraction dissolved in iso-octane. Reflux for 24 hours. The zeolite will selectively sequester straight-chain n-alkanes, leaving the branched and cyclic fraction (containing 22,29,30-trisnorneohop-13(18)-ene) in the supernatant.

  • Validation Checkpoint: Run a rapid GC-FID analysis of the supernatant. The UCM hump should be reduced by >80%, and n-alkane peaks should be absent.

Protocol B: GC-C-IRMS Analysis with Internal Standardization

Objective: Correct for combustion efficiency and system drift during the run.

  • Internal Standard Spiking: Spike the purified hopanoid fraction with an isotopically calibrated internal standard (e.g., Squalane or n-Tetracosane) that does not co-elute with your target hopene. Crucial: The standard's δ13C value must be pre-determined offline via Elemental Analyzer-IRMS (EA-IRMS)[5].

  • Injection: Inject 1 µL of the sample in pulsed splitless mode (pulse pressure 40 psi for 0.5 min) at an inlet temperature of 300°C.

  • Chromatographic Separation: Use a 60 m × 0.25 mm × 0.25 µm DB-5MS column. Program the oven: 80°C (hold 2 min), ramp at 20°C/min to 200°C, then ramp at 2°C/min to 320°C (hold 30 min). This slow secondary ramp is mandatory to separate 22,29,30-trisnorneohop-13(18)-ene from co-eluting steranes.

  • Combustion & Detection: Route the effluent through the NiO/CuO/Pt reactor at 1000°C. The resulting CO2​ enters the IRMS.

  • Validation Checkpoint (The Self-Validating Step): Before analyzing the hopene data, check the calculated δ13C of your internal standard. If it deviates by more than ±0.3‰ from its known EA-IRMS value, the entire run must be discarded . This deviation indicates a failure in the combustion reactor or a leak in the open split[3].

  • Data Processing: Apply the 17O correction algorithm to account for the isobaric interference of 12C17O16O on the m/z 45 signal[3].

Part 4: Workflow Visualization

The following diagram illustrates the critical path for hopene CSIA, highlighting exactly where fractionation mitigation strategies are applied.

G Raw Raw Extract (Complex UCM) HPLC Zeolite / HPLC Fractionation Raw->HPLC Remove UCM GC High-Res GC (Baseline Resolution) HPLC->GC Isolate Hopanes Combustion Combustion Reactor (~1000°C, NiO/CuO) GC->Combustion Elute Target IRMS IRMS Detection (m/z 44, 45, 46) Combustion->IRMS CO2 + H2O Data Integration & 17O Correction IRMS->Data Isotope Ratios

Workflow for mitigating isotopic fractionation in 22,29,30-trisnorneohop-13(18)-ene CSIA.

References

  • Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry National Institutes of Health (PMC) URL:[Link][3]

  • Compound-Specific Isotope Analysis on Steranes and Hopanes as a Tool to Deconvolve the Precambrian Stable Carbon Isotope Record ResearchGate URL:[Link][4]

  • Stable Isotope Geochemistry of the Organic Elements within Shales and Crude Oils: A Comprehensive Review National Institutes of Health (PMC) URL:[Link][1]

  • Development of a Method to Isolate Glutamic Acid from Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio Analytical Sciences (JSAC) URL:[Link][2]

  • Gas Chromatography Combustion Isotope Ratio Mass Spectrometry for Improving the Detection of Authenticity of Grape Must Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 22,29,30-Trisnorneohop-13(18)-ene vs. 18α(H)-22,29,30-Trisnorneohopane (Ts)

As petroleum geochemistry and biomarker analysis advance, understanding the thermodynamic stability and diagenetic pathways of pentacyclic triterpanes is critical for researchers assessing thermal maturity and source roc...

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Author: BenchChem Technical Support Team. Date: April 2026

As petroleum geochemistry and biomarker analysis advance, understanding the thermodynamic stability and diagenetic pathways of pentacyclic triterpanes is critical for researchers assessing thermal maturity and source rock depositional environments. This guide provides an in-depth, objective comparison between a highly reactive unsaturated intermediate, 22,29,30-trisnorneohop-13(18)-ene , and its fully saturated, thermodynamically stable counterpart, 18α(H)-22,29,30-trisnorneohopane (Ts) .

By analyzing their structural causality, thermal behavior, and analytical quantification, this guide equips researchers with the mechanistic insights required to utilize these compounds effectively in geochemical and structural stability studies.

Mechanistic Overview & Causality of Stability

The fundamental difference in stability between these two hopanoids lies in their molecular architecture and steric strain.

22,29,30-Trisnorneohop-13(18)-ene is a transient diagenetic intermediate derived from biological precursors (bacteriohopanepolyols). The presence of the π -bond at the 13(18) position makes this molecule highly susceptible to hydrogenation, oxidation, and acid-catalyzed structural rearrangement. In geological settings, this reactivity causes the compound to disappear rapidly as thermal stress increases during the early stages of catagenesis[1].

Conversely, 18α(H)-22,29,30-trisnorneohopane (Ts) is a fully saturated C27 pentacyclic triterpane. Its exceptional stability arises from the 18α(H) configuration, which provides a sterically relaxed conformation compared to its isomer, 17α(H)-22,29,30-trisnorhopane (Tm). The conversion of unsaturated precursors to Ts is heavily influenced by both thermal maturation and clay-mediated acidic catalysis in the source rock matrix [2]. Because Ts is highly resistant to thermal degradation, it persists deep into the late oil and condensate windows, making the Ts/Tm ratio a self-validating internal thermometer for researchers.

Pathway Bio Biological Precursors (Bacteriohopanepolyols) Ene 22,29,30-Trisnorneohop-13(18)-ene (Unstable Intermediate) Bio->Ene Diagenesis (Defunctionalization) Tm 17α(H)-22,29,30-Trisnorhopane (Tm) (Moderately Stable) Bio->Tm Catagenesis Ts 18α(H)-22,29,30-Trisnorneohopane (Ts) (Highly Stable) Ene->Ts Catagenesis (Hydrogenation/Isomerization) Tm->Ts Thermal Stress (Ts/Tm Ratio Increases)

Geochemical pathway illustrating the thermal conversion of hopene intermediates to stable Ts and Tm.

Quantitative Comparison of Thermal Stability

To objectively compare the performance of these compounds under thermal stress, we rely on hydrous pyrolysis data, which simulates natural geological heating in a controlled laboratory environment.

As demonstrated in recent experimental models [1], the unsaturated 13(18)-ene degrades rapidly, while Ts generation peaks and stabilizes at higher temperatures. The Ts/Tm ratio normalizes for source input, isolating thermal maturity as the primary variable.

Table 1: Physicochemical & Geochemical Properties
Property22,29,30-Trisnorneohop-13(18)-ene18α(H)-22,29,30-Trisnorneohopane (Ts)
Molecular Formula C₂₇H₄₄C₂₇H₄₆
Molecular Weight ~368.6 g/mol ~370.7 g/mol
Saturation State Unsaturated (1 double bond)Fully Saturated
Thermodynamic Stability Low (Reactive π -bond)Extremely High (Sterically relaxed)
Geochemical Role Diagenetic precursor / IntermediateCatagenetic maturity indicator
Degradation Threshold Disappears < 275 °C (Hydrous Pyrolysis)Persists > 340 °C (Hydrous Pyrolysis)
Table 2: Hydrous Pyrolysis Abundance Profile (Simulated Maturation)

Data synthesized from isothermal hydrous pyrolysis of source rocks (72-hour intervals) [1].

Pyrolysis Temperature22,29,30-Trisnorneohop-13(18)-eneTs AbundanceTm AbundanceTs/Tm Ratio Trend
250 °C Moderate (Peak detection)TraceLowBaseline
275 °C Depleted / TracePeak GenerationModerateIncreasing
300 °C AbsentHighHighHigh
340 °C AbsentModerate (Slow degradation)Low (Rapid degradation)Maximum

Experimental Protocols & Self-Validating Workflows

To accurately assess the stability and conversion of these biomarkers, researchers must employ rigorous extraction and analytical workflows. The following protocols establish a self-validating system where the disappearance of the precursor directly correlates with the appearance of the stable product.

Protocol 1: Hydrous Pyrolysis for Thermal Stability Simulation
  • Sample Preparation: Crush immature, organic-rich source rock (e.g., lignite or sub-bituminous coal) to a particle size of 0.5–1.0 mm.

  • Reactor Loading: Load 50 g of the crushed sample into a 316-grade stainless steel high-pressure reactor. Add distilled water until the sample is fully submerged to simulate subsurface hydrostatic pressure.

  • Deoxygenation: Purge the reactor headspace with Helium gas for 15 minutes to remove oxygen. Causality check: This prevents oxidative degradation, ensuring that all molecular changes are strictly driven by thermal cracking and reduction.

  • Isothermal Heating: Heat separate reactors to target temperatures (250 °C, 275 °C, 300 °C, and 340 °C) and hold isothermally for 72 hours.

  • Recovery: Cool the reactors, decant the water, and dry the pyrolyzed rock at 40 °C for subsequent solvent extraction.

Protocol 2: GC-MS/MS Biomarker Quantification
  • Solvent Extraction: Extract the pyrolyzed rock using a Soxhlet apparatus with a Dichloromethane (DCM) : Methanol (93:7 v/v) azeotrope for 24 hours.

  • Fractionation: Separate the total extract using silica gel column chromatography. Elute the aliphatic hydrocarbon fraction using pure n-hexane.

  • GC-MS Analysis: Inject 1 µL of the aliphatic fraction into a Gas Chromatograph-Mass Spectrometer equipped with a DB-5MS fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Temperature Program: Hold at 50 °C for 2 min, ramp at 4 °C/min to 320 °C, and hold for 20 minutes.

  • Ion Monitoring: Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor m/z 191 to capture the characteristic fragmentation of pentacyclic triterpanes.

  • Data Integration: Quantify the relative abundances by integrating the peak areas for 22,29,30-trisnorneohop-13(18)-ene (eluting earlier), Tm, and Ts.

Workflow N1 Source Rock / Oil Sample N2 Soxhlet Extraction (DCM:Methanol) N1->N2 N3 Silica Gel Fractionation (Aliphatic Hydrocarbons) N2->N3 N4 GC-MS Analysis (DB-5MS Column, 50-320°C) N3->N4 N5 SIM Mode: m/z 191 (Hopanoid Fingerprinting) N4->N5 N6 Quantification of Ts, Tm, & Ene N5->N6

Step-by-step GC-MS analytical workflow for the extraction and quantification of hopanoid biomarkers.

Conclusion

The comparison between 22,29,30-trisnorneohop-13(18)-ene and 18α(H)-22,29,30-trisnorneohopane (Ts) perfectly illustrates the principle of thermodynamic selection in organic geochemistry. The reactive 13(18) double bond of the precursor acts as a transient bridge during diagenesis, rapidly succumbing to thermal and catalytic pressures. In contrast, the saturated, sterically optimized 18α(H) configuration of Ts ensures its survival under extreme thermal stress, cementing its role as a highly reliable, self-validating biomarker for assessing the thermal maturity of complex organic matrices.

References
  • Yin, M., & Huang, H. (2022). Pitfalls of Using Biomarker Maturity Parameters for Organic Matter Maturity Assessment Suggested by Coal Hydrous Pyrolysis. Energies, 15(7), 2595.[Link]

  • Lu, X., & Li, M. (2021). Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China. ACS Omega, 6(21), 13588–13600.[Link]

Comparative

Validation of 22,29,30-trisnorneohop-13(18)-ene as a Diagenetic Intermediate: A Comparative Analytical Guide

Target Audience: Analytical Geochemists, Biomarker Researchers, and Petroleum Scientists. Executive Summary Understanding the thermal maturity and depositional environment of sedimentary organic matter relies heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Geochemists, Biomarker Researchers, and Petroleum Scientists.

Executive Summary

Understanding the thermal maturity and depositional environment of sedimentary organic matter relies heavily on pentacyclic triterpenoid biomarkers [1]. While the ratio of 18α(H)-22,29,30-trisnorneohopane (Ts) to 17α(H)-22,29,30-trisnorhopane (Tm) is a globally utilized maturity parameter, the mechanistic pathway forming Ts requires rigorous validation of its precursors. 22,29,30-trisnorneohop-13(18)-ene serves as the critical diagenetic intermediate linking biological hopanoids to mature rearranged hopanes [2]. This guide objectively compares the analytical performance of 22,29,30-trisnorneohop-13(18)-ene against alternative biomarkers and provides a self-validating experimental framework for its isolation and quantification using GC-MS/MS.

Mechanistic Causality: The Diagenetic Pathway

Bacterial bacteriohopanetetrols undergo defunctionalization during early diagenesis to form unsaturated hopenes, such as 30-norhop-17(21)-ene. In suboxic to oxic environments, clay-mediated acidic catalysis drives the rearrangement of the hopane skeleton [3]. The migration of methyl groups and the double bond results in the formation of 22,29,30-trisnorneohop-13(18)-ene. Subsequent hydrogenation during thermal maturation yields the highly stable Ts biomarker [4]. Monitoring this intermediate provides a higher-resolution snapshot of early diagenetic processes than measuring mature alkanes alone.

DiageneticPathway Bio Biological Precursors (Bacteriohopanetetrols) Hopene Early Diagenesis (e.g., Hop-17(21)-ene) Bio->Hopene Defunctionalization Intermediate Rearranged Intermediate 22,29,30-trisnorneohop-13(18)-ene Hopene->Intermediate Clay-mediated Acid Catalysis Mature Mature Biomarker Ts (18α(H)-trisnorneohopane) Intermediate->Mature Hydrogenation (Thermal Maturation)

Fig 1: Diagenetic pathway from biological hopanoids to mature Ts via the 13(18)-ene intermediate.

Comparative Analysis: Intermediate vs. Alternative Biomarkers

When evaluating early diagenesis, researchers must choose between targeting intermediate olefins (hopenes) or mature saturated alkanes (hopanes). Table 1 compares 22,29,30-trisnorneohop-13(18)-ene with its analytical alternatives.

Table 1: Performance Comparison of Hopanoid Biomarkers

Biomarker TargetCompound ClassPrimary ApplicationKey GC-MS Ions (m/z)Analytical Limitations
22,29,30-trisnorneohop-13(18)-ene Rearranged Hopene (Intermediate)Early diagenesis, clay catalysis indicator191, 368 (M+)Low abundance in mature oils; requires Ag+-TLC separation.
Hop-17(21)-ene Regular Hopene (Precursor)Very immature sediments191, 368, 410Highly susceptible to degradation; lacks rearrangement data.
Ts (18α(H)-trisnorneohopane) Rearranged Hopane (Mature)Thermal maturity (Ts/Tm ratio) [1]191, 370 (M+)Cannot resolve early diagenetic history; co-elutes with tricyclic terpanes.
Tm (17α(H)-trisnorhopane) Regular Hopane (Mature)Thermal maturity (Ts/Tm ratio)191, 370 (M+)Less stable than Ts; strictly a late-stage indicator.

Insight: While Ts and Tm are robust for mature petroleum [1], 22,29,30-trisnorneohop-13(18)-ene is superior for validating the mechanism of rearrangement in immature source rocks, as its presence directly proves active clay-mediated catalysis prior to the oil-generation window [3].

Self-Validating Experimental Protocol: Isolation and GC-MS/MS Analysis

Because 22,29,30-trisnorneohop-13(18)-ene is an olefin, it frequently co-elutes with saturated hopanes and steranes in standard silica gel chromatography. The following protocol utilizes Silver-Ion Thin Layer Chromatography (Ag+-TLC) to exploit the pi-electron interactions of the double bond, ensuring unambiguous isolation.

Step-by-Step Methodology

Step 1: Bitumen Extraction and Fractionation

  • Action: Extract pulverized sediment using Dichloromethane/Methanol (93:7 v/v) via Soxhlet extraction for 72 hours.

  • Causality: This azeotropic mixture efficiently penetrates the mineral matrix to solubilize both polar and non-polar lipid fractions without inducing thermal degradation.

Step 2: Aliphatic Hydrocarbon Isolation

  • Action: Fractionate the extract over activated silica gel, eluting with pure hexane to isolate the total aliphatic fraction.

Step 3: Ag+-TLC Separation (The Critical Step)

  • Action: Impregnate silica gel TLC plates with 10% w/w AgNO3. Spot the aliphatic fraction and develop using Hexane/Dichloromethane (95:5 v/v).

  • Causality: Silver ions (Ag+) form reversible pi-complexes with the C13-C18 double bond of 22,29,30-trisnorneohop-13(18)-ene, retarding its migration (lower Rf value). Saturated hopanes (like Ts and Tm) lack pi-electrons and migrate to the solvent front.

  • Self-Validation: Run a standard mixture of 17α(H)-hopane and 1-octadecene in an adjacent lane. If 17α(H)-hopane appears in the lower olefin band, the plate is overloaded, and the separation is invalid.

Step 4: GC-MS/MS Quantification

  • Action: Analyze the olefin fraction using a triple quadrupole GC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Target the parent-to-daughter transition of m/z 368 → 191.

  • Causality: Single quadrupole GC-MS (m/z 191) suffers from isobaric interference from co-eluting tricyclic terpanes. MS/MS isolates the specific M+ (368) of the C27 hopene, eliminating background noise and confirming the exact molecular weight[5].

ExperimentalWorkflow Ext 1. Soxhlet Extraction (DCM:MeOH) Silica 2. Silica Gel Column (Hexane Elution) Ext->Silica AgTLC 3. Ag+-TLC Separation (Isolates Olefins via Pi-Bonds) Silica->AgTLC GCMS 4. GC-MS/MS Analysis (MRM: 368 -> 191) AgTLC->GCMS Val 5. Data Validation (Confirm absence of saturated hopanes) GCMS->Val

Fig 2: Self-validating analytical workflow for the isolation and quantification of hopenes.

Data Presentation: Mass Spectral Characteristics

Accurate identification relies on matching retention indices and fragmentation patterns. Table 2 summarizes the diagnostic MS data for validating the intermediate.

Table 2: Diagnostic Mass Spectral Data for C27 Hopanoids

CompoundMolecular Ion (M+)Base PeakSecondary Diagnostic IonsRelative Retention Time (RRT)*
22,29,30-trisnorneohop-13(18)-ene 368191189, 3530.92
Hop-17(21)-ene 368191368, 2310.88
Ts (18α(H)-trisnorneohopane) 370191355, 1490.95
Tm (17α(H)-trisnorhopane) 370191355, 1491.00 (Reference)

*RRT is relative to Tm on a standard non-polar (e.g., DB-5MS) capillary column.

Conclusion

Validating 22,29,30-trisnorneohop-13(18)-ene as a diagenetic intermediate provides crucial evidence for clay-mediated acidic catalysis in immature sediments. While mature biomarkers like Ts and Tm are easier to analyze in bulk oils, the targeted isolation of this specific hopene via Ag+-TLC and GC-MS/MS offers unparalleled insights into the early thermal history of source rocks.

References

  • Chiron AS. (2024). Biomarker Focus: Rearranged Hopanes. Chiron Analytical Standards. URL: [Link]

  • Farrimond, P., & Telnæs, N. (1996). Three series of rearranged hopanes in Toarcian sediments (northern Italy). Organic Geochemistry. URL: [Link]

  • Wang, Y., et al. (2021). Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China. ACS Omega. URL: [Link]

  • Moldowan, J. M., et al. (1991). Rearranged hopanes in sediments and petroleum. Geochimica et Cosmochimica Acta. URL: [Link]

  • Languri, G. M. (2004). Molecular studies of Asphalt, Mummy and Kassel earth pigments: their characterisation, identification and effect on the drying of traditional oil paint. University of Amsterdam Digital Academic Repository. URL: [Link]

Safety & Regulatory Compliance

Safety

22,29,30-Trisnorneohop-13(18)-ene proper disposal procedures

Comprehensive Disposal and Safety Guide: 22,29,30-Trisnorneohop-13(18)-ene As a Senior Application Scientist specializing in biomarker chemistry and laboratory safety, I frequently consult with researchers on the logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Guide: 22,29,30-Trisnorneohop-13(18)-ene

As a Senior Application Scientist specializing in biomarker chemistry and laboratory safety, I frequently consult with researchers on the logistical challenges of handling complex organic standards. 22,29,30-Trisnorneohop-13(18)-ene (CAS 63543-60-2) is a highly conserved pentacyclic triterpenoid[1]. Because hopanoids act as "molecular fossils" in petroleum geochemistry and environmental remediation studies, they are thermodynamically stable and highly resistant to natural weathering and biodegradation[2],.

This inherent recalcitrance, combined with the fact that this standard is almost exclusively supplied in highly flammable solvent matrices like isooctane or n-octane (UN 1262)[1],, means standard biological or aqueous waste disposal protocols will fail. Proper disposal requires a dual-hazard approach: safely managing the volatile, flammable solvent while ensuring the complete thermal destruction of the resilient hopane backbone.

Hazard Assessment & Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior:

  • Biomarker Recalcitrance (The Solute): Hopanes are designed by nature to survive for millions of years. If introduced into standard biological wastewater treatment systems, they will not degrade[2]. Studies on the thermal degradation kinetics of hopanes demonstrate that the hopane backbone only begins to cleave at temperatures exceeding 160 °C, and complete destruction requires sustained temperatures between 350 °C and 500 °C[3],[4].

  • Flammability & Aquatic Toxicity (The Solvent Matrix): The carrier solvent (UN 1262 Octanes) is a Class 3 Flammable Liquid. Its vapors are heavier than air, posing a severe flashback explosion risk[5]. Furthermore, octanes are highly toxic to aquatic life with long-lasting effects, strictly prohibiting any drain disposal[5].

Table 1: Physicochemical & Hazard Identifiers
ParameterSpecificationCausality / Impact on Disposal
Chemical Name 22,29,30-Trisnorneohop-13(18)-enePentacyclic structure resists biodegradation.
CAS Number 63543-60-2[1]Unique identifier for the pure biomarker.
Common Matrix n-Octane / IsooctaneDictates the primary physical hazard (Flammability).
UN Number UN 1262 (Octanes)Requires Class 3 Flammable transport manifesting.
Environmental Hazard Very toxic to aquatic life[5]Absolutely no sink/drain disposal permitted.

Operational Disposal Protocols

The only scientifically sound and regulatory-compliant method for disposing of 22,29,30-Trisnorneohop-13(18)-ene solutions is High-Temperature Incineration .

Protocol A: Routine Laboratory Waste Segregation

This protocol ensures that the highly flammable matrix is contained while preparing the recalcitrant biomarker for thermal destruction.

  • Segregation: Collect all expired standards, rinsates, and associated waste in a dedicated, high-density polyethylene (HDPE) or PTFE-lined steel container.

    • Causality: Halogenated waste must never be mixed with this stream. Mixing octanes with halogens can generate highly toxic dioxins during the incineration process.

  • Labeling: Affix a hazardous waste label identifying the contents as "Hazardous Waste - Flammable Liquid (UN 1262 Octanes) containing Trace Hopanoid Biomarkers".

  • Storage: Store the sealed container in a grounded, actively ventilated flammable safety cabinet. Ensure the storage area is kept cool to prevent the accumulation of explosive vapors[5].

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste exclusively for High-Temperature Incineration. Ensure the contracted facility operates kilns at >500 °C to guarantee the complete thermal cleavage of the hopane backbone[3].

Protocol B: Emergency Spill Response & Decontamination

In the event of a spill, the immediate threat is the flammability and aquatic toxicity of the octane solvent, not the trace biomarker.

  • Evacuation & Isolation: Immediately clear the area. Eliminate all ignition sources, including hot plates, static discharges, and non-explosion-proof electronics[5].

  • Ventilation: Maximize fume hood extraction and room ventilation. Causality: Octane vapors are heavier than air and will pool along the floor, creating a flashback hazard[5],.

  • Absorption: Apply a non-combustible, liquid-binding material such as diatomaceous earth, dry sand, or a universal chemical binder over the spill[6].

    • Critical Rule: Never use combustible absorbents like sawdust or paper towels, as the high volatility of the solvent drastically increases the fire risk of the soaked material.

  • Collection: Use non-sparking tools (e.g., beryllium-copper or plastic scoops) to transfer the absorbed mixture into a grounded, sealable hazardous waste container[5].

  • Decontamination: Wipe the affected surface with a mild detergent solution. Collect all used wipes and rinsate as hazardous flammable waste.

Data Presentation: Thermal Degradation Parameters

To validate the necessity of high-temperature incineration, the following parameters must be met by your waste disposal contractor.

Table 2: Thermal Degradation Kinetics & Incineration Parameters
ParameterThresholdScientific Justification
Onset of Degradation > 160 °CHopane biomarkers begin to show first-order kinetic degradation[3].
Target Incineration Temp > 500 °CEnsures complete structural cleavage of the pentacyclic rings and complete oxidation of the octane matrix[4].
Spill Absorbent Non-combustible onlyPrevents auto-ignition of volatile UN 1262 solvent vapors[6].
Incompatible Materials Strong oxidizers, halogensPrevents explosive reactions and the formation of toxic combustion byproducts.

Workflow Visualization

The following diagram illustrates the dual-hazard logic required to safely process this chemical from generation to complete destruction.

DisposalLogic Start Waste: 22,29,30-Trisnorneohop-13(18)-ene in Octane Solvent (UN 1262) Haz1 Hazard 1: Recalcitrant Biomarker Resists Biodegradation Start->Haz1 Haz2 Hazard 2: Highly Flammable Matrix Aquatic Toxicity Start->Haz2 Action1 Requirement: Thermal Destruction (Kiln Temp > 500 °C) Haz1->Action1 Action2 Requirement: Grounded Containment No Ignition Sources Haz2->Action2 Incineration Certified High-Temperature Incineration Action1->Incineration Action2->Incineration End Complete Oxidation (CO2 + H2O) Incineration->End

Figure 1: Dual-hazard logical workflow for the safe disposal of hopanoid biomarker solutions.

References

  • Title: 22,29,30-TRISNORNEOHOP-13(18)
  • Title: Fate of hopane biomarkers during in-situ burning of crude oil — A laboratory-scale study Source: ResearchGate URL
  • Title: Hopane Reference Standards for use as Petrochemical Biomarkers in Oil Field Remediation and Spill Analysis Source: Sigma-Aldrich URL
  • Title: Understanding the thermal degradation patterns of hopane biomarker compounds present in crude oil Source: PubMed URL
  • Title: n-Octane - SAFETY DATA SHEET Source: Airgas URL
  • Title: Safety Data Sheet (Octanes Mixture)
  • Title: SAFETY DATA SHEET - Sigma-Aldrich (n-octane)

Sources

Handling

A Researcher's Guide to the Safe Handling of 22,29,30-Trisnorneohop-13(18)-ene

As researchers and scientists at the forefront of drug development and chemical analysis, our work with novel compounds is foundational to innovation. The handling of any chemical, especially one with limited specific sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development and chemical analysis, our work with novel compounds is foundational to innovation. The handling of any chemical, especially one with limited specific safety data like 22,29,30-Trisnorneohop-13(18)-ene, a member of the hopanoid family of pentacyclic triterpenoids, demands a protocol rooted in caution, expertise, and a deep respect for the unknown. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

The causality behind these rigorous protocols is the principle of "as low as reasonably achievable" (ALARA) for chemical exposure. In the absence of comprehensive toxicological data for 22,29,30-Trisnorneohop-13(18)-ene, we must treat it as a potentially hazardous substance. The procedures outlined below are designed as a self-validating system of safety, minimizing risk at every step.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. For a compound with an incomplete hazard profile, a comprehensive PPE ensemble is mandatory.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials provide good resistance to a broad range of chemicals, including hydrocarbons.[1] Double-gloving is recommended to protect against tears and to allow for safe removal of the outer glove in case of contamination.
Eye and Face Protection Safety Glasses with Side Shields and a Face ShieldSafety glasses protect against flying objects, while a face shield provides an additional barrier against splashes of liquids, gases, or vapors.[1][2]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against accidental spills and contact with flammable materials.[1]
Respiratory Protection Use in a certified chemical fume hoodAll handling of 22,29,30-Trisnorneohop-13(18)-ene should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a novel compound like 22,29,30-Trisnorneohop-13(18)-ene.

PPE_Selection_Workflow PPE Selection Workflow for Novel Compounds cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure Start Start: Handling a Novel Compound (22,29,30-Trisnorneohop-13(18)-ene) AssessHazards Assess Known Hazards (Limited Data Available) Start->AssessHazards AssumeHazardous Assume Potential for: - Skin/Eye Irritation - Inhalation Hazard - Flammability AssessHazards->AssumeHazardous SelectGloves Select Hand Protection: Nitrile or Neoprene Gloves (Double-Glove) AssumeHazardous->SelectGloves SelectEyeFace Select Eye/Face Protection: Safety Glasses with Side Shields + Face Shield AssumeHazardous->SelectEyeFace SelectBody Select Body Protection: Flame-Resistant Lab Coat AssumeHazardous->SelectBody SelectRespiratory Select Respiratory Protection: Work in Chemical Fume Hood AssumeHazardous->SelectRespiratory DonPPE Don PPE Correctly SelectGloves->DonPPE SelectEyeFace->DonPPE SelectBody->DonPPE SelectRespiratory->DonPPE HandleCompound Handle Compound in Fume Hood DonPPE->HandleCompound DoffPPE Doff PPE Correctly (Avoid Contamination) HandleCompound->DoffPPE End End: Safe Handling Complete DoffPPE->End

Caption: A workflow diagram for selecting appropriate Personal Protective Equipment (PPE) when handling novel chemical compounds.

Operational and Disposal Plans

A systematic approach to the handling and disposal of 22,29,30-Trisnorneohop-13(18)-ene is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly. Have all necessary equipment and materials, including waste containers, within the fume hood.

  • Donning PPE : Put on all required PPE in the correct order: first the lab coat, then safety glasses, then the face shield, and finally, the inner and outer pairs of gloves.

  • Handling the Compound :

    • Perform all manipulations of 22,29,30-Trisnorneohop-13(18)-ene within the chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.

    • Avoid creating dust or aerosols. If the compound is a solid, handle it gently. If it is in a solution, avoid splashing.

  • In Case of a Spill :

    • For a small spill within the fume hood, use an appropriate absorbent material to clean it up.

    • In case of a larger spill or a spill outside the fume hood, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE :

    • Remove PPE in a manner that avoids self-contamination.

    • First, remove the outer pair of gloves.

    • Then, remove the face shield and lab coat.

    • Finally, remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

All waste contaminated with 22,29,30-Trisnorneohop-13(18)-ene must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, absorbent pads, and weighing papers should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Conclusion

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By adhering to these rigorous PPE, operational, and disposal protocols, researchers can confidently work with 22,29,30-Trisnorneohop-13(18)-ene while prioritizing their safety and the protection of their colleagues and the environment. This proactive approach to safety not only builds a culture of trust and responsibility but also ensures the continued advancement of vital research.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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